molecular formula C8H8Cl4O2SSi B1583146 Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- CAS No. 79793-00-3

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

Cat. No.: B1583146
CAS No.: 79793-00-3
M. Wt: 338.1 g/mol
InChI Key: IHBDUARGLPMOND-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- is a useful research compound. Its molecular formula is C8H8Cl4O2SSi and its molecular weight is 338.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-trichlorosilylethyl)benzenesulfonyl chloride
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InChI

InChI=1S/C8H8Cl4O2SSi/c9-15(13,14)8-3-1-7(2-4-8)5-6-16(10,11)12/h1-4H,5-6H2
Source PubChem
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InChI Key

IHBDUARGLPMOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl4O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9072864
Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
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Molecular Weight

338.1 g/mol
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CAS No.

79793-00-3
Record name 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane
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Record name Benzenesulfonyl chloride, 4-(2-(trichlorosilyl)ethyl)-
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Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
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Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
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Record name p-[2-(trichlorosilyl)ethyl]benzenesulphonyl chloride
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Foundational & Exploratory

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- CAS 79793-00-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl Chloride (CAS 79793-00-3): A Bifunctional Reagent for Advanced Synthesis and Surface Modification

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, a versatile bifunctional molecule at the forefront of materials science, surface chemistry, and advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's unique reactivity, synthesis, and key applications, grounded in established scientific principles and field-proven methodologies.

Introduction: A Molecule of Duality and Purpose

4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl chloride (CAS 79793-00-3) is a unique organosilicon compound distinguished by its two highly reactive functional groups: a trichlorosilyl (-SiCl₃) moiety and a benzenesulfonyl chloride (-SO₂Cl) moiety. This dual-ended reactivity makes it an invaluable tool, enabling a molecular-level bridge between inorganic surfaces and organic chemistry.

The trichlorosilyl group serves as a powerful anchoring agent, capable of forming robust covalent bonds with hydroxylated surfaces such as silica, glass, and metal oxides.[1][2] Simultaneously, the sulfonyl chloride group acts as a versatile electrophilic handle for coupling with a wide array of nucleophilic molecules, including amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[3][4] This unique architecture allows for the precise engineering of surfaces and the construction of complex molecular assemblies.

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 79793-00-3[5][6]
Molecular Formula C₈H₈Cl₄O₂SSi[6]
Molecular Weight 338.101 g/mol [6]
Common Synonyms 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane[5]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[5]
Primary Applications Surface Modification, Self-Assembled Monolayers (SAMs), Organic Synthesis, Chromatographic Bonded Phases[5][7]

The Core of Reactivity: A Tale of Two Moieties

The utility of this reagent is fundamentally rooted in the distinct and orthogonal reactivity of its two functional ends. Understanding these mechanisms is crucial for designing successful experimental protocols.

The Trichlorosilyl Moiety: The Surface Anchor

The trichlorosilyl group is the cornerstone of the molecule's surface-active properties. Its reactivity is governed by a two-step hydrolysis and condensation process, which is highly sensitive to the presence of water.[8]

  • Hydrolysis: In the presence of trace water (even atmospheric moisture), the silicon-chlorine bonds are rapidly hydrolyzed to form silanol intermediates (Si-OH) and hydrochloric acid (HCl) as a byproduct.[9][10]

  • Condensation: These newly formed, highly reactive silanols can then condense in two ways:

    • Surface Binding: They react with hydroxyl (-OH) groups present on inorganic substrates like silicon wafers, glass, or metal oxides to form stable, covalent siloxane (Si-O-Substrate) bonds.

    • Cross-Linking: They can also react with each other to form a cross-linked polysiloxane network, enhancing the stability and density of the resulting surface layer.[8]

This process is the basis for forming highly ordered, covalently attached Self-Assembled Monolayers (SAMs).[5]

Hydrolysis_and_Surface_Binding cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Reagent R-SiCl₃ (Surface) Silanol R-Si(OH)₃ (Reactive Silanetriol) Reagent->Silanol + H₂O H2O 3 H₂O (Trace Moisture) H2O->Silanol HCl 3 HCl (Byproduct) Silanol_Condense R-Si(OH)₃ Silanol->Silanol_Condense Bound_Layer R-Si-O-Substrate (Covalent Bond) Silanol_Condense->Bound_Layer + Substrate - H₂O Substrate HO-Substrate (e.g., Silica) Substrate->Bound_Layer

Caption: Hydrolysis of the trichlorosilyl group and covalent surface attachment.

The Sulfonyl Chloride Moiety: The Synthetic Handle

The sulfonyl chloride group is a powerful electrophile, making it an ideal reaction partner for a wide range of nucleophiles.[3] This reactivity allows for the subsequent functionalization of the surface-anchored molecule.

  • Reaction with Amines: It reacts readily with primary and secondary amines to form highly stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for synthesizing drug candidates.

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[11]

These reactions are typically high-yielding and proceed under mild conditions, providing a reliable method for conjugating biomolecules, catalysts, or other functional organic moieties to a surface.

Sulfonyl_Chloride_Reactions SC R-SO₂Cl (Anchored Moiety) Sulfonamide R-SO₂-NH-R' (Sulfonamide Linkage) SC->Sulfonamide Sulfonate R-SO₂-O-R'' (Sulfonate Ester) SC->Sulfonate Amine H₂N-R' (Nucleophilic Amine) Amine->Sulfonamide Alcohol HO-R'' (Nucleophilic Alcohol) Alcohol->Sulfonate

Caption: Key nucleophilic substitution reactions of the sulfonyl chloride group.

Plausible Synthesis Pathway

While multiple synthetic routes exist for sulfonyl chlorides, a common industrial approach involves chlorosulfonation of a suitable precursor.[3][12] The synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride can be logically envisioned through a two-step process starting from commercially available materials.

  • Hydrosilylation of Styrene: Styrene is reacted with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst (e.g., Karstedt's catalyst) to form 2-phenylethyltrichlorosilane. This reaction proceeds with anti-Markovnikov selectivity, placing the silyl group at the terminal position.

  • Chlorosulfonation: The resulting 2-phenylethyltrichlorosilane is then reacted with chlorosulfonic acid (ClSO₃H). The chlorosulfonyl group is an electrophile that adds to the electron-rich benzene ring, primarily at the para position due to steric guidance from the ethylsilyl substituent.

Synthesis_Workflow cluster_step1 Step 1: Hydrosilylation cluster_step2 Step 2: Chlorosulfonation Styrene Styrene Intermediate 2-Phenylethyltrichlorosilane Styrene->Intermediate Reaction TCS Trichlorosilane (HSiCl₃) TCS->Intermediate Reaction Catalyst Pt Catalyst Catalyst->Intermediate Reaction Product 4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl chloride Intermediate->Product Reaction ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->Product Reaction

Caption: A plausible two-step synthesis pathway for the title compound.

Core Applications and Experimental Protocols

The dual reactivity of this molecule unlocks a vast range of applications. Below are detailed protocols for its primary uses, designed to be self-validating and reproducible.

Surface Modification: Creating Self-Assembled Monolayers (SAMs)

This molecule is extensively used to create functionalized surfaces with tailored properties like hydrophobicity, adhesion, or biocompatibility.[5][7][13]

Protocol: Formation of a SAM on a Silicon Wafer

Objective: To create a covalently bound monolayer of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride on a silicon wafer, rendering the surface ready for further chemical derivatization.

Materials:

  • Silicon wafer substrates

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (EXTREME CAUTION: Highly corrosive and explosive with organic materials)

  • Anhydrous toluene (or other anhydrous, non-protic solvent)

  • 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride solution (e.g., 1-5 mM in anhydrous toluene)

  • Nitrogen or Argon gas source

  • Sonicator bath, oven

Methodology:

  • Substrate Cleaning & Hydroxylation (Trustworthiness Pillar):

    • Immerse silicon wafers in Piranha solution for 15-30 minutes at 90-120°C. This step is critical as it removes all organic residues and generates a dense layer of surface hydroxyl (-OH) groups, which are essential for covalent attachment.

    • Rinse the wafers copiously with deionized water (18 MΩ·cm) and dry under a stream of high-purity nitrogen.

    • Immediately use the cleaned substrates or store them in a desiccator to prevent atmospheric contamination.

  • SAM Deposition (Expertise Pillar):

    • Work in an inert atmosphere (glovebox or Schlenk line) to prevent premature hydrolysis of the reagent.

    • Prepare a 1-5 mM solution of the title compound in anhydrous toluene. The use of an anhydrous solvent is paramount to ensure the reaction occurs at the substrate interface rather than in the bulk solution.

    • Immerse the cleaned, dry wafers into the silane solution for 2-4 hours at room temperature. This allows sufficient time for the silane to diffuse to the surface, hydrolyze with trace surface water, and form covalent bonds.

  • Rinsing and Curing:

    • Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bound) molecules.

    • Sonicate the wafers briefly (1-2 minutes) in a fresh bath of toluene to ensure a clean monolayer.

    • Dry the wafers under a nitrogen stream.

    • Cure the wafers in an oven at 110-120°C for 1 hour. Curing drives off residual water and promotes further cross-linking between adjacent silane molecules, creating a more robust and stable monolayer.

  • Verification:

    • The success of the monolayer formation can be verified by measuring the static water contact angle. A successful SAM of this molecule should yield a moderately hydrophobic surface. Further characterization can be performed using techniques like ellipsometry (to measure thickness) or XPS (to confirm elemental composition).

Advanced Organic Synthesis: Immobilization of a Ligand

The exposed sulfonyl chloride groups on the SAM-functionalized surface provide a reactive platform for immobilizing molecules of interest, such as catalysts, proteins, or DNA.

Protocol: Amine Coupling to a Functionalized Surface

Objective: To covalently attach an amine-containing ligand to the SAM-functionalized silicon wafer prepared in the previous protocol.

Materials:

  • SAM-functionalized silicon wafer

  • Amine-containing ligand (e.g., a fluorescent dye with an amine linker, an amino acid)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Non-nucleophilic base (e.g., Pyridine, Triethylamine)

Methodology:

  • Reaction Setup:

    • In an inert atmosphere, prepare a solution of the amine-containing ligand (e.g., 10 mM) and the non-nucleophilic base (e.g., 20 mM) in the chosen anhydrous solvent. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[11]

  • Coupling Reaction:

    • Immerse the SAM-functionalized wafer in the ligand solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Washing and Analysis:

    • Remove the wafer and wash it extensively with the solvent used for the reaction, followed by other solvents (e.g., ethanol, water) to remove unreacted ligand and base.

    • Dry the wafer under nitrogen.

    • Confirm successful coupling using appropriate analytical techniques (e.g., fluorescence microscopy if a fluorescent dye was used, or XPS to detect the introduction of new elements like nitrogen).

Safety and Handling: A Mandate for Diligence

The high reactivity of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride necessitates strict handling protocols.

  • Moisture Sensitivity: This compound reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[14][15] All handling must be performed under dry, inert conditions (e.g., in a glovebox or using Schlenk techniques). All glassware and solvents must be rigorously dried before use.

  • Corrosivity: It is corrosive and can cause severe skin and eye burns.[15] Direct contact must be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work in a well-ventilated chemical fume hood. For handling larger quantities, a NIOSH-certified respirator with an acid gas cartridge is recommended.[15]

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and oxidizing agents.[15][16]

Safe Handling Summary
HazardPrecautionRationale
High Reactivity with Water Use inert atmosphere (glovebox/Schlenk line). Use anhydrous solvents and dry glassware.Prevents premature hydrolysis, degradation of the reagent, and release of corrosive HCl gas.[5][14]
Corrosive Wear gloves, goggles, face shield, and lab coat.Prevents severe chemical burns to skin and eyes.[15]
Inhalation Hazard Handle exclusively in a chemical fume hood.Protects the respiratory tract from corrosive vapors and HCl byproduct.[14]
Storage Store under inert gas, in a cool, dry place away from incompatible materials.Ensures long-term stability and prevents hazardous reactions.[15][16]

Conclusion

4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl chloride is more than a mere chemical reagent; it is a sophisticated molecular tool that empowers scientists to construct well-defined interfaces between the inorganic and organic worlds. Its predictable, dual-mode reactivity provides a reliable foundation for creating functionalized materials, novel analytical devices, and complex synthetic constructs. By understanding the causality behind its reactivity and adhering to rigorous handling protocols, researchers can fully exploit its potential to drive innovation across multiple scientific disciplines.

References

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Gelest, Inc. 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in methylene chloride. [Link]

  • SIELC Technologies. Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • LookChem. Properties and Uses of Benzenesulfonyl Chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]

  • ChemBK. 4-(2-(Trimethoxysilyl)ethyl)benzene-1-sulfonyl chloride. [Link]

  • Gelest, Inc. 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. [Link]

  • ResearchGate. Hydrolysis of the trichlorosilane groups of TSMC. [Link]

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • Evonik. Silanes for Surface Modification. [Link]

  • Gelest. Silanes and Surface Modification. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Scientific Research Publishing. Surface Modification of Cellulose with Silanes for Adhesive Application: Review. [Link]

  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
  • NIH National Library of Medicine. Surface Modification for Enhanced Silanation of Zirconia Ceramics. [Link]

  • ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

  • Google Patents. CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • Wikipedia. Sulfonyl halide. [Link]

  • LookChem. 4-(2-Chloroethyl)benzene-1-sulfonyl chloride. [Link]

  • YouTube. Reaction of SiCl4 and Water (Hydrolysis). [Link]

  • Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.
  • Gelest. SAFETY DATA SHEET - 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE. [Link]

Sources

properties of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of materials science and biotechnology, the ability to precisely control the chemical and physical properties of surfaces is paramount. Bifunctional linker molecules are the cornerstone of this capability, enabling the covalent attachment of distinct chemical entities to solid substrates. Among these, 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride stands out as a uniquely versatile and powerful reagent.

This molecule, also known by synonyms such as 2-(4-chlorosulfonylphenyl)ethyltrichlorosilane, possesses two distinct reactive moieties, each with a specific role.[1][2] At one end, a trichlorosilyl group acts as a robust anchoring unit, capable of forming highly stable covalent bonds with a wide range of inorganic substrates bearing hydroxyl groups. At the other end, a benzenesulfonyl chloride group serves as a highly reactive electrophilic "hook," ready to engage in covalent bond formation with nucleophiles, most notably primary and secondary amines.

This dual-functionality makes it an indispensable tool for researchers and developers in fields requiring surface functionalization, from creating self-assembled monolayers (SAMs) for advanced electronics to immobilizing biomolecules for next-generation biosensors and drug delivery platforms.[3][4][5] This guide provides a comprehensive technical overview of its properties, core reactivity, and field-proven applications, designed for professionals aiming to leverage its unique chemical architecture.

Physicochemical Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental physical and chemical properties. These characteristics dictate its handling, storage, and reactivity.

PropertyValueSource(s)
Molecular Formula C₈H₈Cl₄O₂SSi[2][6]
Molecular Weight 338.11 g/mol [6]
Appearance Typically supplied as a 50% solution in toluene or methylene chloride.[1][6]
Melting Point 38-45 °C[6]
Boiling Point 148-154 °C @ 0.8-1.5 mmHg[6]
Density ~1.37 g/mL[6]
Key Sensitivity Highly sensitive to moisture. Reacts with water.[7][8]

The most critical property from a practical standpoint is its extreme sensitivity to moisture. Both the trichlorosilyl and, to a lesser extent, the sulfonyl chloride functionalities can undergo hydrolysis.[8][9] This necessitates handling and storage under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon, to prevent premature degradation and ensure reproducible results.[7][10]

Core Reactivity: A Tale of Two Moieties

The power of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride lies in the orthogonal reactivity of its two functional groups. This allows for a sequential, controlled modification of surfaces.

The Trichlorosilyl "Anchor": Surface Immobilization Chemistry

The trichlorosilyl group is the substrate-binding domain of the molecule. Its reaction with hydroxylated surfaces (e.g., silicon dioxide, glass, titanium dioxide, metal oxides) is a two-stage process of hydrolysis and condensation.

  • Hydrolysis: In the presence of trace surface water, the highly reactive Si-Cl bonds rapidly hydrolyze to form silanol intermediates (Si-OH), releasing hydrogen chloride (HCl) as a byproduct.[11][12] This step is energetically favorable and often instantaneous.[8]

  • Condensation: The newly formed silanols then condense with hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Substrate) bonds.[4] Concurrently, adjacent silanol groups can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that enhances the stability and density of the resulting monolayer.[4][8]

The causality behind using trichlorosilanes for creating robust films is this cross-linking ability, which produces a more durable and tightly packed monolayer compared to mono-alkoxy or mono-chlorosilanes.[4] However, this same reactivity demands stringent control over ambient moisture. Uncontrolled hydrolysis in the bulk solution prior to surface deposition leads to the formation of insoluble polysiloxane aggregates, resulting in a disordered, non-uniform, and functionally compromised surface film.[8]

G cluster_solution Solution Phase (Anhydrous) cluster_surface Substrate Surface (with trace H₂O) A R-SiCl₃ C R-Si(OH)₃ (Silanol Intermediate) + 3HCl A->C Hydrolysis B Surface-OH D Covalent Bond Formation (Si-O-Surface) C->D Condensation E Cross-linking (Si-O-Si) C->E Condensation G cluster_reactants Reactants cluster_product Product A Surface-R-SO₂Cl C Surface-R-SO₂-NH-Molecule (Stable Sulfonamide Linkage) + HCl A->C Nucleophilic Attack B H₂N-Molecule (e.g., Peptide, Drug)

Figure 2: Sulfonyl chloride reaction with a primary amine to form a stable sulfonamide bond.

Applications in Research and Development

The unique bifunctional nature of this reagent opens up a vast array of applications.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

This molecule is expertly suited for creating SAMs that can alter the fundamental properties of a surface (e.g., wettability, adhesion, lubricity) or to install a reactive handle for further chemistry. [3]A properly formed monolayer exposes a high density of sulfonyl chloride groups, creating a highly reactive "chemical canvas."

Experimental Protocol: Formation of a Functional SAM on a Silicon Wafer

This protocol is designed as a self-validating system. Successful completion of each step is critical for the next.

  • Substrate Preparation (Trustworthiness Pillar): The quality of the final monolayer is critically dependent on the cleanliness and hydroxylation of the substrate.

    • Cut silicon wafers to the desired size.

    • Clean the wafers by sonication in acetone, followed by isopropyl alcohol (5 minutes each).

    • Dry the wafers under a stream of dry nitrogen.

    • Perform a piranha etch (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes to remove organic residues and generate a dense layer of surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a fume hood).

    • Rinse extensively with deionized water and dry with nitrogen. The surface should be highly hydrophilic (a water contact angle near 0°), which validates the cleanliness and hydroxylation.

  • Silanization (Causality Pillar): This step must be performed in an anhydrous environment to prevent solution-phase polymerization.

    • Prepare a 1% (v/v) solution of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride in anhydrous toluene inside a glovebox or under a dry nitrogen atmosphere. The use of anhydrous solvent is the key experimental choice to ensure monolayer formation rather than multilayer aggregation.

    • Immerse the cleaned, dry wafers in the silane solution for 1 hour at room temperature.

    • Remove the wafers and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

  • Curing and Validation:

    • Cure the wafers in an oven at 120 °C for 30 minutes to drive the condensation reaction and promote cross-linking, resulting in a more stable film.

    • After cooling, rinse with acetone and dry. The surface should now be significantly more hydrophobic than the initial clean wafer, providing a simple validation of successful monolayer deposition.

Immobilization of Biomolecules

A key application is the covalent attachment of proteins, peptides, and other amine-containing biomolecules to surfaces. This is fundamental for creating biosensors, diagnostic arrays, and biocompatible implants. [5]The sulfonyl chloride group reacts readily with lysine side chains and the N-terminus of proteins. [5]

Experimental Protocol: Immobilization of a Peptide onto a Functionalized Surface
  • Prepare the Functionalized Surface: Follow the SAM formation protocol described above.

  • Peptide Immobilization:

    • Prepare a solution of the amine-containing peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Immerse the functionalized wafer in the peptide solution and allow it to react for 2-4 hours at room temperature or overnight at 4 °C. The choice of buffered conditions is critical to maintain the peptide's structure and ensure the amine groups are deprotonated and thus nucleophilic.

    • Remove the wafer and rinse extensively with buffer and then deionized water to remove non-covalently bound peptide.

    • Dry under a stream of nitrogen.

  • Validation: The success of the immobilization can be confirmed using surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the appearance of the nitrogen 1s signal, or by using a fluorescently labeled peptide and measuring surface fluorescence.

Analytical and Quality Control

Characterization is essential at both the reagent and the final modified surface stages.

  • Reagent Purity: The purity of the 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride solution can be assessed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). [13]* Surface Characterization:

    • Contact Angle Goniometry: Measures the surface hydrophobicity, providing a quick and effective confirmation of monolayer formation and subsequent modifications.

    • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information, confirming the presence of Si, S, Cl, and later, N after biomolecule immobilization. [14] * Atomic Force Microscopy (AFM): Assesses the surface topography, roughness, and uniformity of the deposited monolayer. [15]

Safety, Handling, and Storage

The high reactivity of this compound necessitates strict safety protocols. It is classified as corrosive and reacts with water. | Hazard | Precautionary Measures | Source(s) | | :--- | :--- | :--- | | Corrosive | Causes severe skin burns and eye damage. Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. | | | Moisture Sensitive | Reacts with water/moisture to release corrosive HCl gas. Handle exclusively in a fume hood or glovebox under an inert atmosphere. | [1][10]| | Harmful | Harmful if swallowed or inhaled. Avoid breathing vapors. [7]| | Flammable Solvent | Often supplied in flammable solvents like toluene. Keep away from ignition sources and use proper grounding procedures to avoid static discharge. [1]|

Storage: Store in the original container, tightly sealed, under an inert gas (nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. [2][7]

Conclusion

4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is a powerful and versatile molecular tool. Its orthogonal reactive groups—the surface-binding trichlorosilyl anchor and the amine-reactive sulfonyl chloride hook—provide a direct and robust method for the covalent modification of inorganic surfaces. By understanding its core reactivity and adhering to rigorous experimental protocols that account for its moisture sensitivity, researchers can effectively leverage this reagent to construct well-defined, functional surfaces for a myriad of applications, from fundamental materials science to cutting-edge drug development and diagnostics.

References

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An In-depth Technical Guide to the Spectral Analysis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Bifunctional Reagent

4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, with the CAS Number 79793-00-3, is a molecule of significant interest due to its dual reactivity.[1][2][3] The trichlorosilyl group provides a reactive handle for covalent attachment to silica surfaces, glass, and other materials bearing hydroxyl groups, forming stable siloxane bonds. Simultaneously, the benzenesulfonyl chloride moiety serves as a versatile coupling agent, readily reacting with amines, alcohols, and other nucleophiles. This bifunctional nature makes it an ideal candidate for surface modification, immobilization of catalysts or biomolecules, and as a linker in the synthesis of complex molecules.

A thorough understanding of its spectral properties is paramount for verifying its synthesis, assessing its purity, and studying its subsequent reactions. This guide will delve into the expected spectral signatures of this compound, providing a foundational understanding for its characterization.

Molecular Structure and Predicted Spectral Features

The molecular structure of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride dictates its spectral characteristics. The key structural components are the 1,4-disubstituted benzene ring, the ethyl linker, the trichlorosilyl group, and the sulfonyl chloride group.

Figure 1: Molecular structure of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride and trichlorosilyl groups.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Ar-H (ortho to -SO₂Cl)7.9 - 8.1Doublet2HDeshielded by the strongly electron-withdrawing sulfonyl chloride group.
Ar-H (ortho to -CH₂CH₂SiCl₃)7.4 - 7.6Doublet2HLess deshielded compared to the protons ortho to the sulfonyl chloride group.
-CH₂- (alpha to benzene ring)3.0 - 3.2Triplet2HDeshielded by the aromatic ring.
-CH₂- (alpha to SiCl₃)1.5 - 1.7Triplet2HInfluenced by the electronegative chlorine atoms on silicon.

Rationale based on spectral data of analogous compounds like 4-ethylbenzenesulfonyl chloride and general principles of NMR spectroscopy.[4][5][6][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Ar-C (ipso to -SO₂Cl)145 - 148Deshielded by the sulfonyl chloride group.
Ar-C (ipso to -CH₂CH₂SiCl₃)142 - 145Deshielded by the alkyl and silyl substituents.
Ar-C (ortho to -SO₂Cl)128 - 130Standard aromatic carbon chemical shift.
Ar-C (ortho to -CH₂CH₂SiCl₃)126 - 128Standard aromatic carbon chemical shift.
-CH₂- (alpha to benzene ring)35 - 38Typical chemical shift for a benzylic carbon.
-CH₂- (alpha to SiCl₃)20 - 23Influenced by the silicon and chlorine atoms.

Rationale based on spectral data of analogous compounds like 4-ethylbenzene-1-sulfonyl chloride and general principles of NMR spectroscopy.[8][9][10]

Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of anhydrous CDCl₃ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Use a 400 MHz (or higher) NMR spectrometer lock Lock on the deuterium signal of CDCl₃ instrument->lock shim Shim the magnetic field lock->shim proton Acquire ¹H NMR spectrum (e.g., 16 scans) shim->proton carbon Acquire ¹³C NMR spectrum (e.g., 1024 scans) shim->carbon fourier Fourier transform the FID proton->fourier carbon->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS (0 ppm) baseline->reference

Figure 2: Workflow for NMR data acquisition and processing.

Note on Sample Handling: 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is highly moisture-sensitive due to the trichlorosilyl and sulfonyl chloride groups. All sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted FT-IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
S=O (asymmetric stretch)1370 - 1390StrongCharacteristic for sulfonyl chlorides.[11]
S=O (symmetric stretch)1170 - 1190StrongCharacteristic for sulfonyl chlorides.[11]
C-H (aromatic stretch)3000 - 3100MediumTypical for aromatic C-H bonds.
C-H (aliphatic stretch)2850 - 2960MediumTypical for C-H bonds in the ethyl group.
C=C (aromatic stretch)1400 - 1600Medium-WeakSkeletal vibrations of the benzene ring.
Si-Cl (stretch)550 - 650StrongCharacteristic for the trichlorosilyl group.
S-Cl (stretch)370 - 380StrongCharacteristic for the sulfonyl chloride group.[12]

Rationale based on established IR correlation charts and data for similar compounds.[13][14][15][16]

Experimental Protocol for FT-IR Data Acquisition

Due to the moisture sensitivity of the compound, a solution-based or attenuated total reflectance (ATR) method under a dry atmosphere is recommended.

G cluster_sample_prep Sample Preparation (ATR) cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing place Place a small drop of the neat liquid sample on the ATR crystal purge Purge the sample compartment with dry nitrogen background Collect a background spectrum purge->background sample_scan Collect the sample spectrum (e.g., 32 scans) background->sample_scan ratio Ratio the sample spectrum against the background sample_scan->ratio baseline Apply baseline correction ratio->baseline

Figure 3: Workflow for FT-IR data acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak, although it may be weak due to the lability of the Si-Cl and S-Cl bonds.

m/zPredicted FragmentRationale
338[M]⁺ (C₈H₈Cl₄O₂SSi)⁺Molecular ion. The isotopic pattern will be characteristic of the presence of four chlorine atoms.
303[M - Cl]⁺Loss of a chlorine atom.
239[M - SO₂Cl]⁺Loss of the sulfonyl chloride group.
133[SiCl₃]⁺Trichlorosilyl cation.
105[C₈H₉]⁺Tropylium ion (rearranged ethylbenzene fragment).
99[SO₂Cl]⁺Sulfonyl chloride cation.[11]

Rationale based on common fragmentation pathways of organosilanes and sulfonyl chlorides.[17][18][19]

Experimental Protocol for Mass Spectrometry Data Acquisition

G cluster_sample_prep Sample Introduction cluster_instrument_setup Instrument Parameters cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve a small amount of sample in a volatile, anhydrous solvent (e.g., dichloromethane) inject Inject the solution into the mass spectrometer via a direct insertion probe or GC inlet dissolve->inject ionization Select ionization mode (e.g., Electron Ionization at 70 eV) analyzer Set mass analyzer scan range (e.g., m/z 50-500) ionization->analyzer acquire Acquire the mass spectrum analyzer->acquire identify Identify the molecular ion peak and major fragment ions acquire->identify compare Compare the isotopic pattern with the theoretical pattern for C₈H₈Cl₄O₂SSi identify->compare

Figure 4: Workflow for mass spectrometry data acquisition.

Synthesis and Purification

A plausible synthesis route for 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride involves the chlorosulfonation of 2-phenylethyltrichlorosilane.

G reactant 2-Phenylethyltrichlorosilane product 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride reactant->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO₃H)

Figure 5: Proposed synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride.

Experimental Protocol for Synthesis:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-phenylethyltrichlorosilane.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents and evolves HCl gas.

Conclusion

The spectral characterization of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is crucial for its effective use in various scientific and industrial applications. This guide has provided a detailed, albeit predictive, overview of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data. The provided experimental protocols offer a practical framework for obtaining and interpreting this data. As a Senior Application Scientist, I emphasize the importance of careful experimental technique, particularly with respect to the moisture sensitivity of this compound, to obtain high-quality, reliable spectral data. This foundational knowledge is essential for ensuring the identity and purity of this versatile bifunctional reagent, thereby enabling its successful application in the development of new materials and technologies.

References

  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
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  • Gelest, Inc. 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. [Link]

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  • ResearchGate. 13 C{ 1 H} NMR spectra of ethylbenzene (CDCl 3 , 14.1 T) acquired with.... [Link]

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¹H NMR of Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- is a bifunctional organic compound of significant interest in materials science and organic synthesis. Its structure incorporates a reactive sulfonyl chloride group, a stable aromatic ring, and a trichlorosilyl group, which is a precursor for forming robust siloxane linkages. This unique combination of functional groups makes it a valuable building block for surface modification, the synthesis of functionalized polymers, and as a coupling agent.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of organic compounds.[1] For a molecule like Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-, ¹H NMR provides critical information about the electronic environment of the aromatic and aliphatic protons, confirming the successful synthesis and integrity of the compound. This guide offers a detailed analysis of the expected ¹H NMR spectrum, a robust experimental protocol for its acquisition, and the underlying principles governing the spectral features.

Theoretical Principles of ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, the number of protons of each type, and the number of neighboring protons. This is achieved through the analysis of chemical shifts, integration, and spin-spin coupling patterns.[2]

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is known as its chemical shift and is influenced by the local electronic environment of the proton. Electron-withdrawing groups, such as the sulfonyl chloride (-SO₂Cl) and the trichlorosilyl (-SiCl₃) groups, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).[3]

  • Integration: The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of protons on adjacent carbons, leading to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, provides information about the connectivity of atoms in a molecule. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where n is the number of equivalent protons on the adjacent carbon(s).[2]

Predicted ¹H NMR Spectrum Analysis of Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

The structure of Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- presents two distinct regions in the ¹H NMR spectrum: the aromatic region and the aliphatic region.

Aromatic Region

The benzene ring is para-substituted with a strongly electron-withdrawing sulfonyl chloride group and an electron-donating ethyl group. This substitution pattern will give rise to a characteristic AA'BB' system, which often appears as two doublets.

  • Protons ortho to the -SO₂Cl group (H_A): These protons are expected to be the most deshielded aromatic protons due to the strong electron-withdrawing nature of the sulfonyl chloride group. Their signal will appear further downfield. Based on data for 4-chlorobenzenesulfonyl chloride, where the protons ortho to the sulfonyl group appear around 7.99 ppm, a similar chemical shift is anticipated.[4]

  • Protons ortho to the -CH₂CH₂SiCl₃ group (H_B): These protons are adjacent to the electron-donating alkyl group and will be more shielded than the H_A protons, thus appearing at a lower chemical shift.

The coupling between these two sets of protons will result in two doublets, each with an integration of 2H.

Aliphatic Region

The aliphatic portion of the molecule consists of an ethyl bridge connecting the aromatic ring to the trichlorosilyl group. This will result in two distinct signals.

  • Protons adjacent to the aromatic ring (-Ar-CH₂-): These benzylic protons will be deshielded by the aromatic ring and will appear as a triplet due to coupling with the adjacent methylene group.

  • Protons adjacent to the trichlorosilyl group (-CH₂-SiCl₃): The trichlorosilyl group is also electron-withdrawing, which will deshield these protons. Data for 1,2-bis(trichlorosilyl)ethane shows a chemical shift of approximately 1.58 ppm for these types of protons.[5] This signal will also appear as a triplet due to coupling with the benzylic methylene group.

Predicted ¹H NMR Data Summary

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H_A~7.9 - 8.1Doublet~8-92H
H_B~7.4 - 7.6Doublet~8-92H
-Ar-CH₂-~2.8 - 3.0Triplet~7-82H
-CH₂-SiCl₃~1.5 - 1.7Triplet~7-82H

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.[6]

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a self-validating procedure for obtaining a high-quality ¹H NMR spectrum of Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. It is crucial to use a solvent that does not react with the sulfonyl chloride or trichlorosilyl groups.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is critical for high resolution.

  • Set the appropriate acquisition parameters:

    • Pulse Angle: 30-45 degrees for quantitative measurements.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds to ensure full relaxation of the protons between scans.

    • Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.

  • Acquire the spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Proton Environments

The following diagram illustrates the different proton environments in Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-.

G cluster_ring cluster_substituents C1 C C2 C-H_B C1->C2 CH2_Ar CH₂ C1->CH2_Ar C3 C-H_A C2->C3 C4 C C3->C4 C5 C-H_A C4->C5 S S C4->S C6 C-H_B C5->C6 C6->C1 O1 O S->O1 O2 O S->O2 Cl_S Cl S->Cl_S CH2_Si CH₂ CH2_Ar->CH2_Si Si Si CH2_Si->Si Cl1_Si Cl Si->Cl1_Si Cl2_Si Cl Si->Cl2_Si Cl3_Si Cl Si->Cl3_Si

Sources

Methodological & Application

Application Note: 4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl Chloride as a Versatile Reagent for Creating Functionalized Surfaces in HPLC Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Reagent Bridging Analyte Derivatization and Surface Modification

In the realm of High-Performance Liquid Chromatography (HPLC), derivatization is a critical strategy for enhancing the detectability and chromatographic behavior of analytes that lack a suitable chromophore, fluorophore, or possess poor retention characteristics.[1][2] Sulfonyl chlorides, such as benzenesulfonyl chloride, are well-established derivatizing agents that react efficiently with primary and secondary amines, as well as alcohols, to form stable sulfonamides and sulfonate esters, respectively.[3][4] These derivatives exhibit improved chromatographic properties and can be readily detected by UV or fluorescence detectors.[1]

This application note focuses on a unique bifunctional reagent, 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride . This molecule possesses two distinct reactive centers: a benzenesulfonyl chloride group for derivatizing nucleophilic analytes and a trichlorosilyl group. While at first glance this dual functionality might suggest a role as a complex, in-solution derivatizing agent, a deeper analysis of its chemical properties reveals a more powerful and practical application: its use as a surface modification agent to create functionalized solid supports for HPLC sample preparation.

The trichlorosilyl moiety is highly reactive towards hydroxyl groups, such as the silanols present on the surface of silica gel.[5] This reaction, conducted under anhydrous conditions, forms stable covalent bonds. Conversely, the trichlorosilyl group is extremely sensitive to hydrolysis, reacting rapidly with water to form silanetriols and hydrochloric acid.[6] This inherent hydrolytic instability makes its use as a soluble derivatizing agent in the typically aqueous or protic organic solvents used for HPLC sample preparation scientifically impractical. The reagent would likely decompose before it could effectively derivatize the target analytes.

Therefore, the true value of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride lies in its ability to immobilize the derivatizing functionality—the benzenesulfonyl chloride group—onto a solid support. This creates a powerful tool for solid-phase derivatization, where the derivatizing agent is part of the stationary phase, offering significant advantages in sample cleanup and workflow efficiency.

This guide provides detailed protocols for the immobilization of this reagent onto a silica support and the subsequent use of this functionalized material for the derivatization of target analytes prior to HPLC analysis.

The Chemistry of a Bifunctional Reagent: Understanding the Dichotomy of Reactivity

The utility of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is rooted in the distinct reactivity of its two functional groups:

  • The Benzenesulfonyl Chloride Moiety: This is the "business end" for analyte derivatization. It is an electrophilic group that reacts with nucleophilic functional groups like primary and secondary amines (to form sulfonamides) and alcohols (to form sulfonate esters).[2][4] This reaction is robust and has been a cornerstone of derivatization chemistry for decades.[7]

  • The Trichlorosilyl Moiety: This is the "anchor" for surface immobilization. The silicon atom is highly electrophilic and reacts readily with surface silanol (Si-OH) groups on silica gel or glass beads under anhydrous conditions. This forms strong, covalent silicon-oxygen-silicon (siloxane) bonds, effectively tethering the benzenesulfonyl chloride functionality to the solid support.

The stark difference in the hydrolytic stability of these two groups dictates the reagent's application. The sulfonyl chloride group can tolerate aqueous conditions for a reasonable period, allowing for derivatization reactions in buffered solutions.[8] In contrast, the trichlorosilyl group is extremely moisture-sensitive and requires anhydrous conditions for controlled reactions.[5] This dichotomy is the key to its use in creating functionalized surfaces.

Application & Protocol 1: Preparation of a Benzenesulfonyl Chloride-Functionalized Silica Support

This protocol details the procedure for immobilizing 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride onto silica gel, creating a solid-phase derivatization reagent. The causality behind each step is explained to ensure a thorough understanding of the process.

Objective: To covalently bond the derivatizing agent to a solid support, creating a stable, reusable material for solid-phase derivatization.

Materials:

  • 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

  • High-purity silica gel (60 Å, 40-63 µm particle size)

  • Anhydrous toluene

  • Anhydrous pyridine or another suitable non-nucleophilic base (as an HCl scavenger)

  • Methanol (for end-capping)

  • Rotary evaporator

  • Schlenk flask or similar reaction vessel with an inert atmosphere inlet

Protocol Steps:

  • Activation of Silica Gel:

    • Place the silica gel in a vacuum oven at 150°C for at least 4 hours.

    • Causality: This step is critical to remove physically adsorbed water from the silica surface. The presence of water would lead to the uncontrolled polymerization of the trichlorosilyl groups and prevent efficient bonding to the surface silanols.

  • Reaction Setup:

    • Transfer the dried silica gel to a Schlenk flask and place it under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous toluene to create a slurry.

    • Causality: An inert atmosphere is essential to prevent atmospheric moisture from reacting with the trichlorosilyl groups. Anhydrous toluene serves as a non-reactive solvent for the reagent and facilitates its access to the silica surface.

  • Immobilization Reaction:

    • In a separate, dry flask under an inert atmosphere, dissolve 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride in anhydrous toluene.

    • Slowly add this solution to the silica slurry while stirring.

    • Add a stoichiometric amount of anhydrous pyridine relative to the moles of the silylating reagent.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 6-8 hours.

    • Causality: The trichlorosilyl group reacts with the surface silanols, releasing HCl as a byproduct. Pyridine acts as a base to neutralize the generated HCl, driving the reaction to completion. Refluxing provides the necessary activation energy for the reaction.

  • Washing and Removal of Unreacted Reagent:

    • Cool the mixture to room temperature.

    • Filter the functionalized silica and wash it sequentially with anhydrous toluene, dichloromethane, and methanol.

    • Causality: This washing sequence removes any unreacted reagent, pyridine hydrochloride, and other byproducts.

  • End-Capping (Optional but Recommended):

    • Resuspend the silica in anhydrous toluene and add a small amount of a simple silylating agent like trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS), along with pyridine.

    • Reflux for 1-2 hours.

    • Wash as described in step 4.

    • Causality: Not all surface silanols may have reacted with the bulkier primary reagent. End-capping with a smaller silylating agent masks these remaining active sites, preventing undesirable secondary interactions during the subsequent use of the material.

  • Final Drying:

    • Dry the functionalized silica gel under vacuum at 60-80°C to remove all residual solvents.

    • The material is now ready to be packed into solid-phase extraction (SPE) cartridges.

Diagram of Immobilization Reaction:

G cluster_0 Silica Surface cluster_1 Reagent cluster_2 Reaction Conditions cluster_3 Functionalized Surface cluster_4 Byproduct Silica Silica Gel (Si-OH surface) Functionalized_Silica Benzenesulfonyl Chloride- Functionalized Silica Silica->Functionalized_Silica Reagent 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride Reagent->Functionalized_Silica Conditions Anhydrous Toluene Pyridine (Base) Reflux Conditions->Functionalized_Silica Byproduct HCl (neutralized by Pyridine)

Caption: Immobilization of the bifunctional reagent onto a silica surface.

Application & Protocol 2: Solid-Phase Derivatization of Amines and Alcohols

This protocol describes the use of the newly synthesized benzenesulfonyl chloride-functionalized silica for the pre-column derivatization of analytes in a sample solution.

Objective: To efficiently derivatize target analytes while simultaneously simplifying sample cleanup by retaining excess reagent and byproducts on the solid support.

Materials:

  • Benzenesulfonyl chloride-functionalized silica, packed into an SPE cartridge.

  • Sample containing primary/secondary amines or alcohols, dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as an HCl scavenger.

  • HPLC-grade solvents for elution.

Protocol Steps:

  • Sample Preparation:

    • Dissolve the sample in a water-miscible organic solvent like acetonitrile.

    • Add a 2-5 fold molar excess of a non-nucleophilic base relative to the estimated amount of analyte.

    • Causality: The base is required to neutralize the HCl generated during the derivatization reaction, ensuring the reaction proceeds to completion.

  • Derivatization:

    • Condition the SPE cartridge packed with the functionalized silica by passing the sample solvent through it.

    • Slowly pass the prepared sample solution through the cartridge. The flow rate should be slow enough to allow for sufficient residence time for the reaction to occur (e.g., 0.5-1 mL/min).

    • Causality: As the sample passes through the cartridge, the analytes come into contact with the immobilized benzenesulfonyl chloride groups and undergo derivatization.

  • Elution of Derivatized Analytes:

    • After the entire sample has passed through, wash the cartridge with a small volume of the sample solvent to ensure all derivatized analytes are eluted.

    • Collect the eluate, which now contains the derivatized analytes.

    • Causality: The derivatized analytes (sulfonamides or sulfonate esters) are generally less polar than the original analytes and are not retained by the silica backbone under these conditions.

  • Sample Ready for Analysis:

    • The collected eluate can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase if concentration is required.

    • Advantage: The excess derivatizing reagent remains bound to the solid support, and the base (now as its hydrochloride salt) can often be removed during a subsequent simple cleanup step or may not interfere with the chromatography, leading to a much cleaner sample compared to in-solution derivatization.

Diagram of Solid-Phase Derivatization Workflow:

G A 1. Prepare Sample (Analyte + Base in Solvent) B 2. Load Sample onto Functionalized Cartridge A->B C 3. Derivatization Occurs on Solid Support B->C D 4. Elute Derivatized Analyte C->D E 5. Analyze by HPLC D->E

Caption: Workflow for solid-phase derivatization using the functionalized support.

HPLC Analysis of Derivatized Analytes

The sulfonamide and sulfonate ester derivatives are well-suited for reversed-phase HPLC analysis.

Typical HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 or C8, 3-5 µm particle sizeThe benzenesulfonyl group adds significant hydrophobicity, making C18 or C8 columns ideal for retention.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is often necessary to separate analytes with different polarities and to elute the more hydrophobic derivatives.
Detection UV, typically at 254 nmThe benzene ring of the derivatizing agent provides a strong chromophore for UV detection.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical HPLC.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

Trustworthiness and Self-Validating System

The protocols described herein are designed to be self-validating. The success of the immobilization can be confirmed by elemental analysis (looking for an increase in sulfur and chlorine content on the silica) or by performing a test derivatization with a known standard and quantifying the recovery. The efficiency of the solid-phase derivatization can be validated by analyzing the eluate for the presence of underivatized analyte. A well-functionalized support will yield a high conversion rate of the analyte to its derivative with minimal breakthrough of the underivatized form.

Safety and Handling

4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl chloride is a reactive and corrosive compound. It will react with moisture in the air and on skin to produce hydrochloric acid. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagent should be stored under an inert atmosphere in a tightly sealed container.

References

  • SIELC Technologies. (2018, May 16). Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [https://www.greyhoundchrom.com/files/Derivatization Reagents.pdf]([Link] Reagents.pdf)

  • Poulsen, J. R. (2011). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters (Doctoral dissertation, UCL (University College London)). Retrieved from [Link]

  • Rogge, M. H., & Kappe, C. O. (2001). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1579-1582. Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4115-4125. Retrieved from [Link]

  • Carreras, D., et al. (2015). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1416, 1-23. Retrieved from [Link]

  • Sosa-Ferrera, Z., et al. (2013). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Chromatography A, 1296, 109-117. Retrieved from [Link]

  • Palus, J., & Młochowski, J. (2006). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Polish Journal of Chemistry, 80(5), 753-761. Retrieved from [Link]

  • Smith, K. M., & Young, D. V. (2017). The reaction of benzenesulfonyl chloride and the primary amine group of... Journal of Chemical Education, 94(11), 1799-1802. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114759. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114759. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Amine Reactions. Retrieved from [Link]

  • Mondello, L. (Ed.). (2011). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Comprehensive Chromatography in Combination with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Journal of the American Chemical Society, 91(20), 5510-5516. Retrieved from [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121–126. Retrieved from [Link]

  • Einarson, M. B., et al. (1991). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. Journal of Animal Science, 69(3), 1116-1122. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]

  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 121–126. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bifunctional Sulfonamides in Material Science and Drug Discovery

Sulfonamides are a cornerstone of modern medicinal chemistry and material science, exhibiting a wide array of biological activities and serving as versatile structural motifs.[1] Their synthesis is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] The subject of this application note, 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, is a unique bifunctional reagent that opens avenues for the creation of novel sulfonamides with latent reactivity. The presence of the trichlorosilyl group, a highly reactive moiety, allows for subsequent covalent attachment to surfaces or other molecules bearing hydroxyl groups, making it an invaluable tool for surface modification and the development of targeted drug delivery systems.[4][5]

This guide provides a comprehensive protocol for the synthesis of sulfonamides using 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, with a special emphasis on the handling of the moisture-sensitive trichlorosilyl group. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss the critical parameters that ensure a successful synthesis.

Reaction Mechanism and Strategic Considerations

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[6][7]

The key challenge in the synthesis using 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride lies in the orthogonal reactivity of the two functional groups. The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with water to form silanols.[8][9] Therefore, the reaction must be conducted under strictly anhydrous conditions to preserve the integrity of the trichlorosilyl moiety.

Key Strategic Considerations:

  • Anhydrous Reaction Conditions: The use of dry solvents and inert atmosphere is paramount to prevent the premature hydrolysis of the trichlorosilyl group.

  • Choice of Base: A non-nucleophilic, sterically hindered base is preferred to avoid competitive reactions with the sulfonyl chloride or the trichlorosilyl group.

  • Controlled Workup: The workup procedure must be carefully designed to either preserve the trichlorosilyl group or to induce a controlled hydrolysis to the corresponding silanol, depending on the desired final product.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of N-benzyl-4-[2-(trichlorosilyl)ethyl]benzenesulfonamide as a representative example.

Materials and Reagents:

  • 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

  • Benzylamine

  • Triethylamine (distilled from CaH₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Anhydrous Hexane

  • Magnesium Sulfate (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or glovebox (recommended)

Safety Precautions:

  • 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Trichlorosilanes react with moisture to release HCl gas. Ensure adequate ventilation.[9]

  • All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride (1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of sulfonyl chloride) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base:

    • In a separate oven-dried flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the amine/base solution to the stirred solution of the sulfonyl chloride at 0 °C via a syringe over a period of 15-20 minutes.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup and Isolation (to preserve the trichlorosilyl group):

    • Once the reaction is complete (as indicated by TLC), filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.

    • Wash the filter cake with a small amount of anhydrous DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane to hexane:diethyl ether) under anhydrous conditions. Note: Pre-drying the silica gel in an oven is recommended.

  • Workup and Isolation (for conversion to silanol):

    • If the corresponding silanol is the desired product, the workup can be modified.

    • After the reaction is complete, carefully quench the reaction mixture by adding it to a stirred mixture of diethyl ether and water at 0 °C.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude silanol.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterRecommended ConditionRationale
Solvent Anhydrous DichloromethaneGood solubility for reactants, inert under reaction conditions.
Base TriethylamineScavenges HCl byproduct, readily available.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis of the trichlorosilyl group.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Sulfonyl Chloride in Anhydrous DCM addition Slow Addition at 0 °C reagents->addition amine_prep Prepare Amine/Base Solution in Anhydrous DCM amine_prep->addition stirring Stir at Room Temperature addition->stirring filtration Inert Atmosphere Filtration stirring->filtration concentration Concentration filtration->concentration chromatography Anhydrous Column Chromatography concentration->chromatography product Final Sulfonamide (Trichlorosilyl Intact) chromatography->product

Sources

Application Notes and Protocols for Catalyst Immobilization using 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Approach to Heterogeneous Catalysis: Covalent Anchoring via a Bifunctional Silyl Linker

For researchers, scientists, and drug development professionals engaged in the pursuit of more efficient, recyclable, and robust catalytic systems, the transition from homogeneous to heterogeneous catalysis represents a significant leap forward. The ability to immobilize a catalyst on a solid support combines the high selectivity and activity of homogeneous catalysts with the practical advantages of easy separation and reuse, thereby reducing operational costs and minimizing product contamination.[1] This guide provides a comprehensive overview and detailed protocols for the use of a powerful bifunctional linker, 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride , for the covalent immobilization of a wide range of catalysts onto silica-based supports.

At its core, this molecule offers a dual-reactivity platform. The trichlorosilyl group provides a robust mechanism for attachment to hydroxyl-rich surfaces, such as silica, through the formation of stable siloxane bonds. Concurrently, the benzenesulfonyl chloride moiety serves as a versatile reactive handle for the covalent attachment of catalysts bearing suitable functional groups, such as amines, alcohols, or thiols, present on their ligands. This dual functionality allows for a two-step immobilization strategy that is both reliable and adaptable.

This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, the rationale behind procedural steps, and the necessary characterization techniques to validate each stage of the process. Our aim is to empower the researcher with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific catalytic systems.

Pillar 1: The Chemistry of Immobilization - A Tale of Two Ends

The efficacy of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride as a linker lies in the orthogonal reactivity of its two key functional groups.

The Silyl Anchor: Forming a Lasting Bond with the Support

The trichlorosilyl group is highly reactive towards surface silanol (Si-OH) groups present on silica and other metal oxide supports. The immobilization process is initiated by the hydrolysis of the Si-Cl bonds in the presence of trace surface water, forming reactive silanol intermediates. These intermediates then undergo condensation reactions with the surface silanols of the support, creating strong, covalent siloxane (Si-O-Si) bonds. This process ensures a stable and durable attachment of the linker to the support material, which is crucial for preventing leaching of the catalyst during reactions.[1]

The Sulfonyl "Hook": Capturing the Catalyst

Once the linker is anchored to the support, the benzenesulfonyl chloride group is poised for reaction with the catalyst. This highly reactive group readily undergoes nucleophilic substitution with a variety of functional groups commonly found on the ligands of organometallic or organic catalysts. For instance:

  • Amines: Primary and secondary amines react to form stable sulfonamides.

  • Alcohols: Alcohols react to form sulfonate esters.

  • Thiols: Thiols can react to form thiosulfonates.

This versatility allows for the immobilization of a broad spectrum of catalysts, making this linker a valuable tool in the synthetic chemist's arsenal.

Experimental Workflow: From Bare Silica to a Functional Catalyst

The overall process can be visualized as a three-stage workflow, starting with the preparation of the support, followed by the attachment of the linker, and culminating in the immobilization of the catalyst.

G cluster_0 Stage 1: Support Preparation cluster_1 Stage 2: Linker Immobilization cluster_2 Stage 3: Catalyst Attachment A Silica Support (e.g., Silica Gel, SBA-15) B Activation (Drying/Calcination) A->B Removal of physisorbed water, exposure of silanol groups C Functionalization with 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride B->C Reaction with surface silanols in anhydrous organic solvent D Washing and Curing C->D Removal of excess linker, strengthening of siloxane bonds E Reaction with Catalyst (Containing -NH2, -OH, etc.) D->E Formation of sulfonamide/ sulfonate ester bond F Final Washing and Drying E->F Removal of unreacted catalyst G Characterized Heterogeneous Catalyst F->G

Figure 1: A schematic overview of the catalyst immobilization workflow.

Detailed Protocols: A Step-by-Step Guide

PART 1: Preparation and Activation of the Silica Support

Rationale: The density and accessibility of surface silanol groups are critical for achieving high linker loading. Proper activation of the silica support removes physically adsorbed water, which can interfere with the silylation reaction, and maximizes the availability of reactive silanol groups.

Materials:

  • Silica support (e.g., silica gel 60, pore size 60 Å, 70-230 mesh)

  • High-temperature oven or furnace

  • Schlenk flask and vacuum line

Protocol:

  • Place the desired amount of silica support in a round-bottom flask or a suitable vessel for heating.

  • Heat the silica under vacuum (or a flow of inert gas) at 150-200 °C for 4-6 hours. This step is crucial for removing physisorbed water.

  • For applications requiring a higher density of isolated silanol groups, calcination at higher temperatures (e.g., 500-700 °C) can be performed, though this will reduce the total number of silanol groups.

  • After activation, cool the silica support under vacuum or in a desiccator and store it under an inert atmosphere until use to prevent re-adsorption of moisture.

PART 2: Immobilization of the Linker

Rationale: This step involves the covalent attachment of the 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride linker to the activated silica surface. The reaction should be carried out under anhydrous conditions to prevent self-condensation of the linker in solution.

Materials:

  • Activated silica support

  • 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

  • Anhydrous toluene or other suitable anhydrous, non-protic solvent (e.g., THF, dichloromethane)

  • Schlenk flask, condenser, and inert gas (e.g., nitrogen or argon) supply

  • Anhydrous triethylamine or pyridine (optional, as an acid scavenger)

Protocol:

  • In a Schlenk flask under an inert atmosphere, suspend the activated silica support in anhydrous toluene.

  • In a separate flask, prepare a solution of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride in anhydrous toluene. The amount of linker used will depend on the desired surface coverage and the specific surface area of the silica. A typical starting point is 1-2 molecules of linker per nm² of the silica surface area.

  • Slowly add the linker solution to the stirred silica suspension at room temperature.

  • (Optional) Add a stoichiometric amount of an anhydrous base like triethylamine or pyridine relative to the linker to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (around 110 °C for toluene) and maintain it for 12-24 hours with continuous stirring under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the functionalized silica and wash it sequentially with copious amounts of toluene, dichloromethane, and methanol to remove any unreacted linker and byproducts.

  • Dry the functionalized silica under vacuum at 60-80 °C for several hours. This step also serves as a curing process to promote further condensation and strengthen the siloxane bonds.

PART 3: Immobilization of the Catalyst

Rationale: The final step is the covalent attachment of the catalyst to the anchored sulfonyl chloride linker. The reaction conditions will depend on the nature of the catalyst and the functional group on its ligand that will react with the sulfonyl chloride. Below are generalized protocols for catalysts with amine and alcohol functionalities.

Materials:

  • Sulfonyl chloride-functionalized silica

  • Catalyst with a nucleophilic handle (e.g., an amine or alcohol group on a ligand)

  • Anhydrous, non-protic solvent (e.g., THF, dichloromethane, acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine, pyridine, or a hindered base like 2,6-lutidine)

  • Inert atmosphere setup

Protocol for Amine-Containing Catalysts (Formation of a Sulfonamide Linkage):

  • Suspend the sulfonyl chloride-functionalized silica in an anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • In a separate flask, dissolve the amine-containing catalyst and a slight excess (1.1-1.5 equivalents relative to the estimated sulfonyl chloride loading) of a non-nucleophilic base in the same anhydrous solvent.

  • Add the catalyst solution to the stirred silica suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots of the solution and analyzing for the disappearance of the catalyst from the supernatant.

  • After the reaction, filter the catalyst-immobilized silica and wash it thoroughly with the reaction solvent, followed by other solvents in which the catalyst is soluble, to remove any non-covalently bound catalyst.

  • Dry the final heterogeneous catalyst under vacuum.

Protocol for Alcohol-Containing Catalysts (Formation of a Sulfonate Ester Linkage):

  • Follow the same initial setup as for the amine-containing catalysts.

  • The reaction of sulfonyl chlorides with alcohols is generally slower than with amines. Therefore, the reaction may require more forcing conditions, such as higher temperatures (reflux) and longer reaction times (24-48 hours).

  • The choice of base is also critical. Pyridine is often used as it can also act as a nucleophilic catalyst in this reaction.

  • The workup and drying procedure is analogous to the one described for the sulfonamide linkage.

Validation and Characterization: A Self-Validating System

To ensure the success of each step and to characterize the final material, a suite of analytical techniques should be employed.

Technique Purpose Expected Outcome/Observation
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the organic linker and the catalyst on the silica surface.[2][3]- Disappearance of some isolated Si-OH bands. - Appearance of new bands corresponding to the aromatic ring and sulfonyl group of the linker. - Further new bands characteristic of the immobilized catalyst.
Solid-State NMR Spectroscopy (¹³C, ²⁹Si CP/MAS) To provide detailed structural information about the immobilized species and their bonding to the surface.[1][2]- ¹³C NMR will show signals from the carbon atoms of the linker and the catalyst. - ²⁹Si NMR will show changes in the chemical environment of the surface silicon atoms upon functionalization.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (linker and catalyst) loaded onto the silica support.A weight loss step corresponding to the decomposition of the organic components at elevated temperatures.
Elemental Analysis (C, H, N, S) To determine the elemental composition of the functionalized silica and to calculate the loading of the linker and catalyst.An increase in the percentage of these elements after each functionalization step.
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) To visualize the morphology of the silica support and to ensure that it is not significantly altered by the functionalization process.[3]The overall particle size and shape should be preserved.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area, pore volume, and pore size distribution of the material before and after functionalization.A decrease in these parameters is expected as the linker and catalyst occupy space on the surface and within the pores.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the reaction filtrate To test for leaching of the metal center from an organometallic catalyst during a catalytic reaction.Low or undetectable levels of the metal in the filtrate after the reaction indicate a stable immobilization.

Applications and Considerations

This immobilization strategy is applicable to a wide array of catalysts, including but not limited to:

  • Organometallic Complexes: For cross-coupling reactions, hydrogenations, and oxidations, where ligands can be functionalized with amine or alcohol groups.

  • Chiral Catalysts: For asymmetric synthesis, where immobilization can facilitate catalyst recycling.

  • Enzymes: For biocatalysis, by targeting surface-accessible amine or hydroxyl groups on the enzyme.[4]

  • Organocatalysts: Proline derivatives and other amine-containing organocatalysts are excellent candidates for immobilization via this method.

Key Considerations for Success:

  • Anhydrous Conditions: The trichlorosilyl group is highly sensitive to moisture. All solvents and reagents used in the linker immobilization step must be rigorously dried.

  • Inert Atmosphere: To prevent side reactions, particularly during the handling of air-sensitive catalysts, it is essential to work under an inert atmosphere of nitrogen or argon.

  • Choice of Support: The properties of the silica support (surface area, pore size, particle size) can significantly impact the catalyst loading and performance. The pore size must be large enough to accommodate the linker and the catalyst without significant diffusion limitations.

  • Leaching: Even with covalent attachment, it is crucial to perform leaching tests to confirm the stability of the immobilized catalyst under the reaction conditions. This can be done by analyzing the reaction mixture for traces of the catalyst after filtration.

Conclusion

The use of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride offers a robust and versatile platform for the covalent immobilization of catalysts. By following the detailed protocols and validation procedures outlined in this guide, researchers can develop novel heterogeneous catalytic systems with enhanced stability and reusability. This approach not only contributes to more sustainable chemical processes but also opens up new possibilities for the design of advanced catalytic materials for a wide range of applications in research and industry.

References

  • Chen, S., Zhou, Y., & Ma, X. (2024). Homogeneous-like photocatalysis: covalent immobilization of an iridium(III) complex onto polystyrene brushes grafted on SiO2 nanoparticles as a mass/charge transfer-enhanced platform. Dalton Transactions, 53(6), 2731-2740. [Link]

  • Ghosh, S., et al. (2011). 'Clicking' molecular hooks on silica nanoparticles to immobilize catalytically important metal complexes: The case of gold catalyst immobilization. Tetrahedron Letters, 52(1), 124-128. [Link]

  • Kazakova, M., et al. (2009). Benzylation of benzene by benzyl chloride over silica-supported iron sulfate catalysts. Reaction Kinetics and Catalysis Letters, 98(2), 235-241. [Link]

  • Licia, M., et al. (2019). Covalent Immobilization of β-Glucosidase into Mesoporous Silica Nanoparticles from Anhydrous Acetone Enhances Its Catalytic Performance. Catalysts, 9(10), 844. [Link]

  • Lobermeier, M. (2022). Palladium Catalysts Immobilized on Silica via Tripodal Phosphine Linkers. Digital Commons @ St. Norbert College. [Link]

  • MDPI. (2024). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. [Link]

  • Nieres, P. D., et al. (2023). Stability of a Silica‐Supported Second Generation Hoveyda‐Grubbs Catalyst Under Atmospheric Conditions: Experimental and Computational Studies. ChemCatChem, 15(11), e202300185. [Link]

  • Sathish, M., et al. (2021). Improvement of Laccase Activity Via Covalent Immobilization over Mesoporous Silica Coated Magnetic Multiwalled Carbon Nanotubes for the Discoloration of Synthetic Dyes. Industrial & Engineering Chemistry Research, 60(5), 2056-2067. [Link]

  • Shimizu, K., et al. (2023). Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. JACS Au, 3(9), 2488-2497. [Link]

  • Varma, R. S. (Ed.). (2014). Immobilizing Catalysts on Porous Materials. ResearchGate. [Link]

  • Wu, T., & Lei, Y. (2018). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology, 4(7), 916-924. [Link]

Sources

experimental setup for reactions with 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 4-[2-(Trichlorosilyl)ethyl]benzenesulfonyl Chloride

Introduction: A Bifunctional Linker for Advanced Surface Engineering

4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is a powerful bifunctional molecule designed for the covalent linkage of organic and biological moieties to inorganic surfaces. Its unique structure comprises two distinct reactive centers: a trichlorosilyl group (-SiCl₃) and a benzenesulfonyl chloride group (-SO₂Cl). This dual reactivity makes it an indispensable tool for researchers in materials science, biotechnology, and drug development, enabling the creation of highly tailored, functionalized surfaces.

The trichlorosilyl group serves as the anchoring mechanism. It readily reacts with hydroxylated surfaces—such as silicon dioxide (silica, glass), titanium dioxide, and alumina—to form stable, covalent siloxane (Si-O-Surface) bonds. This reaction is robust and forms a self-assembled monolayer (SAM), providing a well-defined and stable foundation.

Simultaneously, the benzenesulfonyl chloride group projects away from the surface, acting as a highly reactive electrophilic handle. It is particularly effective for coupling with nucleophilic groups, most notably primary amines (-NH₂) found in proteins, peptides, and other biomolecules, to form stable sulfonamide linkages.[1] This specific reactivity is crucial for applications requiring the precise and stable immobilization of biological entities.[2]

This guide provides a comprehensive overview of the chemistry, safety protocols, and detailed experimental procedures for effectively utilizing 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride in surface modification and subsequent bio-conjugation applications.

Chemical Properties and Data
PropertyValueSource
CAS Number 79793-00-3[3]
Molecular Formula C₈H₈Cl₄O₂SSi[3]
Molecular Weight 338.10 g/mol [3]
Appearance Colorless to yellowish liquid[4]
Boiling Point 148-154 °C at 0.8-1.5 mmHg[4]
Density ~1.37 g/mL[4]

Core Reaction Mechanisms: A Tale of Two Chemistries

The utility of this linker is rooted in its two orthogonal reaction capabilities. Understanding these mechanisms is fundamental to designing successful experiments.

The Silyl-Surface Anchoring Reaction (Silanization)

The immobilization process begins with the reaction of the trichlorosilyl group with a hydroxyl-rich surface. This is a multi-step process:

  • Hydrolysis: In the presence of trace surface-adsorbed water, the trichlorosilyl group rapidly hydrolyzes to form a reactive silanetriol intermediate (-Si(OH)₃). This step is often the fastest and is critical for the subsequent condensation.[5]

  • Condensation: The silanetriol then condenses with the hydroxyl groups (-OH) on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Surface).

  • Cross-linking: Adjacent silanetriol molecules on the surface can also condense with each other, forming a networked, polysiloxane layer (Si-O-Si). This lateral cross-linking significantly enhances the thermal and chemical stability of the resulting monolayer.

The causality behind requiring anhydrous solvents for the reaction is to control the hydrolysis. Uncontrolled hydrolysis in the bulk solution leads to aggregation and polymerization of the silane before it can react with the surface, resulting in a disordered, multi-layered, and poorly adhered film.[5] The reaction should be driven by the minimal amount of water present on the substrate surface itself.

The Sulfonyl-Nucleophile Coupling Reaction

Once the linker is anchored, the sulfonyl chloride group is available for further functionalization. Benzenesulfonyl chlorides are potent electrophiles that react readily with nucleophiles.[1] The most common and stable reaction is with primary amines to form sulfonamides.[6]

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

This reaction is highly efficient and forms a very stable covalent bond, which is a key reason for its widespread use in immobilizing biomolecules.[7] The choice of reaction buffer is critical; a slightly alkaline pH (typically 7.5-8.5) is often used to ensure the amine is deprotonated and thus maximally nucleophilic, while avoiding hydrolysis of the sulfonyl chloride group.

Caption: Dual reactivity of the linker molecule.

Critical Safety and Handling Protocols

Organochlorosilanes are hazardous materials that demand strict adherence to safety protocols. Their reactivity with water is a primary concern.

  • Moisture Sensitivity: The trichlorosilyl group reacts vigorously, and often exothermically, with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[8][9] All glassware must be rigorously oven- or flame-dried before use, and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[8] Work should be performed exclusively within a certified chemical fume hood.

  • Solvent and Reagent Purity: Use only high-purity, anhydrous solvents. Anhydrous toluene or hexane are common choices for the silanization step.

  • Spill and Waste Management: Spills must be handled with extreme care. Do not use water. Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. All waste must be treated as hazardous and disposed of according to institutional guidelines.[9]

Experimental Application: Step-by-Step Protocols

Protocol 1: Surface Modification of Silica Substrates

This protocol details the formation of a self-assembled monolayer (SAM) of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride on a silica wafer or glass slide.

Objective: To create a stable, reactive surface functionalized with sulfonyl chloride groups.

A. Substrate Preparation (Cleaning & Hydroxylation)

Causality: This step is arguably the most critical for forming a dense, uniform monolayer. The cleaning removes organic contaminants, and the hydroxylation step generates a high density of surface silanol (-Si-OH) groups, which are the reaction sites for the silane.

  • Sonication: Place the silica substrates in a beaker. Sequentially sonicate for 15 minutes each in acetone, then isopropanol, and finally deionized (DI) water to remove gross organic contamination.

  • Drying: Dry the substrates under a stream of dry nitrogen gas.

  • Hydroxylation (Piranha Solution - EXTREME CAUTION):

    • In a designated fume hood, prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Warning: Piranha solution is extremely corrosive, reacts violently with organic materials, and should never be stored in a sealed container.

    • Immerse the dried substrates in the freshly prepared Piranha solution for 30-45 minutes.

    • Carefully remove the substrates and rinse them copiously with DI water.

  • Final Drying: Rinse the substrates with isopropanol and dry them thoroughly under a nitrogen stream. Place them in an oven at 120 °C for at least 1 hour immediately before use to remove adsorbed water.

B. Silanization Reaction

  • Setup: Assemble oven-dried glassware in a fume hood. The reaction vessel should be equipped with a magnetic stir bar and sealed with rubber septa for inert gas purging.

  • Solvent and Reagent Preparation:

    • Transfer anhydrous toluene (e.g., 50 mL for a small batch) into the reaction vessel via a cannula or a dry syringe.

    • Purge the vessel with dry argon or nitrogen for 15-20 minutes.

  • Reaction:

    • Using a dry syringe, add 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride to the toluene to create a 1-2% (v/v) solution.

    • Immediately place the pre-cleaned, dried substrates into the solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under a positive pressure of inert gas. Longer reaction times do not typically improve monolayer quality and can lead to multilayer formation.

  • Washing and Curing:

    • Remove the substrates from the silane solution and immediately rinse them by dipping sequentially into beakers of anhydrous toluene, then acetone, and finally isopropanol.

    • Dry the functionalized substrates under a nitrogen stream.

    • "Cure" the monolayer by baking the substrates in an oven at 120 °C for 1 hour. This step drives off any remaining solvent and promotes further cross-linking within the monolayer, enhancing its stability.

  • Storage: Store the functionalized substrates in a desiccator under vacuum or inert gas until ready for the next step. The sulfonyl chloride group is sensitive to ambient moisture over time.

Protocol 2: Covalent Immobilization of a Protein

This protocol describes the coupling of a protein (e.g., an antibody or enzyme) containing accessible primary amine groups to the sulfonyl chloride-functionalized surface.

Objective: To achieve stable, covalent immobilization of a biomolecule for applications such as biosensors or immunoassays.

  • Buffer Preparation: Prepare a suitable reaction buffer. A common choice is 100 mM sodium bicarbonate or phosphate buffer, adjusted to pH 8.0-8.5. The slightly alkaline condition ensures the protein's lysine residues are deprotonated and nucleophilic.

  • Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 0.1-1.0 mg/mL. The optimal concentration depends on the specific protein and should be empirically determined.

  • Immobilization Reaction:

    • Place the sulfonyl chloride-functionalized substrate in a petri dish or a custom reaction chamber.

    • Cover the surface with the protein solution, ensuring the entire functionalized area is in contact.

    • Incubate for 2-4 hours at room temperature or overnight at 4 °C in a humidified chamber to prevent evaporation. Gentle agitation can sometimes improve efficiency.

  • Washing:

    • Remove the substrate from the protein solution.

    • Wash thoroughly with the reaction buffer to remove non-covalently adsorbed protein.

    • Follow with a wash using a buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20) and a final rinse with DI water.

  • Blocking (Quenching):

    • Causality: This step is vital to prevent non-specific binding in subsequent assays. Any unreacted sulfonyl chloride groups are highly reactive and must be "capped."

    • Immerse the substrate in a blocking solution, such as 1 M ethanolamine or 100 mM Tris buffer at pH 8.5, for 1 hour at room temperature. These small primary amines will react with and quench any remaining sulfonyl chloride groups.

  • Final Rinse and Storage: Rinse the substrate again with DI water and dry carefully with nitrogen. The biomolecule-functionalized surface is now ready for use or can be stored in an appropriate buffer at 4 °C.

Caption: Complete experimental workflow.

Validation: Characterization of Modified Surfaces

To ensure the success of each step, a suite of surface characterization techniques should be employed. This provides a self-validating system for the protocol.

TechniquePurposeExpected Result after SilanizationExpected Result after Protein Immobilization
Contact Angle Goniometry Measures surface wettability.Increase in contact angle (more hydrophobic) compared to the clean, hydrophilic silica surface.Decrease in contact angle (more hydrophilic) due to the presence of the protein layer.
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition and chemical states of the surface.[10]Appearance of strong S 2p and Cl 2p peaks. Increased C 1s signal.Attenuation of the Si 2p substrate signal. Appearance of a strong N 1s peak from the protein's amide bonds. Disappearance of the Cl 2p peak.
Ellipsometry Measures the thickness of thin films.[10]A uniform layer thickness of ~1-2 nm is expected for a monolayer.An increase in layer thickness corresponding to the dimensions of the immobilized protein (e.g., an additional 3-10 nm).
Atomic Force Microscopy (AFM) Images surface topography.A very smooth surface with low root-mean-square (RMS) roughness, confirming monolayer formation.An increase in surface roughness and visible protein aggregates on the surface.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Hazy or uneven surface after silanization 1. Inadequate substrate cleaning. 2. Moisture contamination in solvent or atmosphere. 3. Silane concentration too high or reaction time too long.1. Re-optimize the cleaning/hydroxylation protocol. 2. Use fresh anhydrous solvent; ensure inert gas line is dry. 3. Reduce silane concentration to ~1% and reaction time to 2 hours.
Low protein immobilization (low N 1s signal in XPS) 1. Incomplete silanization (low surface density of SO₂Cl). 2. Deactivation of sulfonyl chloride groups by ambient moisture. 3. Incorrect pH of protein buffer (amines are protonated). 4. Steric hindrance or lack of accessible amines on the protein.1. Verify silanization step with XPS and contact angle. 2. Use functionalized substrates immediately or store in a desiccator. 3. Ensure buffer pH is 8.0-8.5. 4. Consider using a different protein or a spacer molecule.
High non-specific binding in subsequent assays 1. Incomplete blocking of unreacted sulfonyl chloride groups. 2. Hydrophobic or electrostatic interactions with the surface.1. Increase blocking time or concentration of the blocking agent (e.g., ethanolamine). 2. Add a blocking agent like Bovine Serum Albumin (BSA) or casein to the assay buffer.

References

  • SIELC Technologies. (2018, May 16). Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-. [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

  • Silicones Environmental, Health and Safety Center (SEHSC). (2017, October 2). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

  • Wang, L. (2022). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews. [Link]

  • Xerox Corporation. (1989). Process for the production of benzenesulfonamides.
  • Lee, J., et al. (2014). Hydrolysis of the trichlorosilane groups of TSMC. ResearchGate. [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]

  • CN102633687A. (2012). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • ACS Publications. (2017). Direct Method for Surface Silyl Functionalization of Mesoporous Silica. Langmuir. [Link]

  • Liu, Y., et al. (2020). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols. [Link]

  • Valtera, J., et al. (2021). A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. Polymers. [Link]

  • Scribd. (n.d.). Chlorosilane Safety Guide. [Link]

  • PubChem. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride. [Link]

  • PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S.. [Link]

  • ResearchGate. (2018). Surface Characterization and Functionalization of MCM-41 Silicas via Silazane Silylation. [Link]

  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Royal Society of Chemistry. (2015). A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution. Chemical Science. [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. [Link]

  • BYU ScholarsArchive. (2019). Exploring Surface Silanization and Characterization of Thin Films. [Link]

  • ChemBK. (2024). 4-(2-(Trimethoxysilyl)ethyl)benzene-1-sulfonyl chloride. [Link]

  • Dow Corning. (2007). Hydrolysis of chlorosilanes.
  • ACS Publications. (2020). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]

  • Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

  • National Institutes of Health. (2023, September 23). WALS: Biospecific Chemistry for Covalent Linking of Biomacromolecules. YouTube. [Link]

  • CN105753751A. (2016). High-purity benzene sulfonyl chloride synthetic method.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Gelest, Inc. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in methylene chloride. [Link]

  • NASA Technical Reports Server. (1993). Surface Characterization Techniques: An Overview. [Link]

  • Wacker-Chemie GmbH. (1986). Method of hydrolyzing chlorosilanes.
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  • PubMed. (2010). Biochemical surface modifications to titanium implants using the tresyl chloride-activated method. [Link]

  • EP0512953B1. (1992). Process for the preparation of benzene sulfonamides.
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  • TheChemistryShack. (2016, January 4). Reaction of SiCl4 and Water (Hydrolysis). YouTube. [Link]

  • MySkinRecipes. (n.d.). 4-Ethyl benzenesulfonyl chloride-functionalized silica gel. [Link]

  • ResearchGate. (2014). Surface initiated polydopamine grafted poly([2-(methacryoyloxy)ethyl]trimethylammonium chloride) coatings to produce reverse osmosis desalination membranes with anti-biofouling properties. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenges and side reactions encountered during its synthesis. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your yield and purity, and avoid common pitfalls.

The synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is a multi-step process that requires careful control of reaction parameters to minimize the formation of undesirable byproducts. The primary route involves two key transformations: the hydrosilylation of styrene with trichlorosilane, followed by the electrophilic aromatic substitution (sulfonation-chlorination) of the resulting 2-phenylethyl)trichlorosilane. This guide will dissect the potential side reactions in each step and provide practical, field-proven solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis, their underlying causes, and actionable steps for mitigation.

Problem 1: Low Yield of the Desired Linear (anti-Markovnikov) Product in the Hydrosilylation Step

Symptoms:

  • NMR analysis of the crude product shows a significant amount of the branched isomer, (1-phenylethyl)trichlorosilane.

  • The final yield of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is low, even with complete conversion of styrene.

Probable Causes: The regioselectivity of the hydrosilylation of styrene is highly dependent on the catalyst and reaction conditions. While platinum-based catalysts like Karstedt's or Speier's catalyst are commonly used for hydrosilylation, they can sometimes lead to a mixture of linear and branched products with styrene. Palladium catalysts, on the other hand, have been shown to favor the formation of the branched (Markovnikov) product, 1-phenyl-1-silylethane, through a stable π-benzyl palladium intermediate[1].

Solutions:

  • Catalyst Selection: For achieving high selectivity for the desired linear anti-Markovnikov product, (2-phenylethyl)trichlorosilane, rhodium-based catalysts are often a better choice. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) or other Rh(I) complexes can provide higher regioselectivity for the linear isomer.

  • Reaction Conditions:

    • Temperature: Lower reaction temperatures generally favor the formation of the anti-Markovnikov product. Start with room temperature and slowly increase if the reaction rate is too low.

    • Solvent: The choice of solvent can influence the selectivity. Aprotic, non-polar solvents are generally preferred.

  • Alternative Hydrosilylation Methods: For challenging cases, consider alternative hydrosilylation strategies. For example, radical-initiated hydrosilylation can sometimes favor the anti-Markovnikov addition.

Problem 2: Formation of Polymeric Byproducts and Oligomers

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • The desired product is difficult to isolate from a high-molecular-weight residue.

  • Broad, unresolved peaks are observed in the NMR spectrum.

Probable Causes:

  • Hydrolysis of Trichlorosilyl Groups: The trichlorosilyl group is extremely sensitive to moisture. Trace amounts of water in the reagents or solvent can lead to the formation of silanols (R-Si(OH)₃), which readily condense to form polysiloxane networks[2][3]. This is often the primary cause of polymerization.

  • Radical Polymerization of Styrene: Styrene and its derivatives can undergo radical polymerization, which can be initiated by heat, light, or radical initiators. While less common in this specific synthesis if properly controlled, it remains a possibility, especially during distillation at elevated temperatures. The sulfonyl chloride moiety in the final product can also influence polymerization tendencies[4][5][6].

Solutions:

  • Strict Anhydrous Conditions:

    • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous solvents.

    • Ensure all reagents are of high purity and stored under anhydrous conditions.

  • Inert Atmosphere: Conduct the entire synthesis under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.

  • Use of Radical Inhibitors: If radical polymerization is suspected, a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can be added to the reaction mixture, particularly during purification steps involving heating.

Problem 3: Unwanted Sulfonation Products and Low Yield in the Second Step

Symptoms:

  • The presence of di-sulfonated products in the final product mixture.

  • Formation of 4,4'-disubstituted diphenyl sulfone impurities.

  • Low conversion of (2-phenylethyl)trichlorosilane.

Probable Causes:

  • Harsh Sulfonating Conditions: The use of a large excess of chlorosulfonic acid or high reaction temperatures can lead to over-sulfonation of the aromatic ring.

  • Side Reactions of the Sulfonating Agent: Chlorosulfonic acid can react with the starting material to form sulfones as byproducts[7].

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of the trichlorosilylethyl group can deactivate the benzene ring towards electrophilic substitution, making the sulfonation step sluggish.

Solutions:

  • Control of Stoichiometry: Carefully control the stoichiometry of the chlorosulfonic acid. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.

  • Temperature Control: Perform the sulfonation at low temperatures (e.g., 0-5 °C) to control the reactivity of the chlorosulfonic acid and minimize side reactions.

  • Choice of Sulfonating Agent: For sensitive substrates, consider using a milder sulfonating agent or a different synthetic route to introduce the sulfonyl chloride group. For example, conversion of a sulfonic acid to the sulfonyl chloride can be achieved with thionyl chloride or phosphorus pentachloride[8][9].

Problem 4: Hydrolysis of the Sulfonyl Chloride Group

Symptoms:

  • The presence of the corresponding sulfonic acid in the final product.

  • Difficulties in isolating the sulfonyl chloride during aqueous workup.

Probable Causes: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.

Solutions:

  • Anhydrous Workup: If possible, use an anhydrous workup procedure. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.

  • Careful Aqueous Workup: If an aqueous workup is necessary, it should be performed quickly and at low temperatures. Use ice-cold water or brine for quenching and washing.

  • Solvent Extraction: Promptly extract the product into a non-polar organic solvent to minimize its contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrosilylation of styrene to obtain the linear product?

While platinum catalysts are widely used, for achieving high regioselectivity for the anti-Markovnikov product in the hydrosilylation of styrene, rhodium-based catalysts such as Wilkinson's catalyst are often more effective. It is recommended to perform small-scale screening experiments to determine the optimal catalyst and conditions for your specific setup.

Q2: How can I effectively remove water from my reagents and solvents?

Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and chlorinated solvents). Liquid reagents can be distilled under reduced pressure. Solid reagents should be dried in a vacuum oven. It is crucial to handle all dried materials under an inert atmosphere.

Q3: My NMR shows a complex mixture of products. How can I simplify the analysis?

First, ensure your crude product is free of residual solvents. If significant polymeric material is present, try to precipitate it by adding a non-solvent and then analyze the soluble fraction. For a complex mixture of isomers and byproducts, 2D NMR techniques such as COSY and HSQC can be invaluable for structural elucidation.

Q4: Can I use thionyl chloride for the sulfonation step?

Thionyl chloride is not a sulfonating agent; it is a chlorinating agent. It is typically used to convert sulfonic acids into sulfonyl chlorides[10]. The direct introduction of a sulfonyl chloride group onto an aromatic ring is usually achieved with chlorosulfonic acid.

Q5: What are the safety precautions I should take during this synthesis?

Trichlorosilane is a corrosive and flammable liquid that reacts violently with water to produce hydrogen chloride gas. Chlorosulfonic acid is also extremely corrosive and reacts violently with water. Both reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere and behind a safety shield.

Experimental Workflow and Data

Step-by-Step Synthesis Protocol

Step 1: Hydrosilylation of Styrene

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Under a positive pressure of inert gas, charge the flask with freshly distilled styrene (1.0 eq) and a catalytic amount of a suitable rhodium catalyst (e.g., Wilkinson's catalyst, 0.01 mol%).

  • Add anhydrous toluene via a cannula.

  • Slowly add trichlorosilane (1.1 eq) dropwise from the dropping funnel at room temperature. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC or ¹H NMR by taking aliquots under inert conditions.

  • Once the reaction is complete, remove the solvent and excess trichlorosilane under reduced pressure to obtain crude (2-phenylethyl)trichlorosilane.

Step 2: Sulfonation of (2-phenylethyl)trichlorosilane

  • In a separate oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, cool chlorosulfonic acid (1.2 eq) to 0 °C in an ice bath.

  • Slowly add the crude (2-phenylethyl)trichlorosilane (1.0 eq) dropwise to the cooled chlorosulfonic acid, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by taking aliquots, quenching them carefully in ice water, extracting with an organic solvent, and analyzing by GC or NMR.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride.

  • Purify the product by vacuum distillation.

Representative Quantitative Data
ParameterValue
Styrene1.0 eq
Trichlorosilane1.1 eq
Hydrosilylation CatalystWilkinson's Catalyst (0.01 mol%)
Hydrosilylation Temp.Room Temperature
Hydrosilylation Time12-24 h
Chlorosulfonic Acid1.2 eq
Sulfonation Temp.0-5 °C
Sulfonation Time2-4 h
Overall Yield60-75% (unoptimized)

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route and the key side reactions that can occur.

Synthesis_Side_Reactions Styrene Styrene Hydrosilylation Hydrosilylation (Rh catalyst) Styrene->Hydrosilylation Trichlorosilane Trichlorosilane Trichlorosilane->Hydrosilylation PETCS (2-Phenylethyl)trichlorosilane (Desired Linear Product) Hydrosilylation->PETCS Anti-Markovnikov Addition Branched_Isomer (1-Phenylethyl)trichlorosilane (Branched Side Product) Hydrosilylation->Branched_Isomer Markovnikov Addition Sulfonation Sulfonation (Chlorosulfonic Acid) PETCS->Sulfonation Polymerization Polysiloxanes (from Hydrolysis) PETCS->Polymerization Moisture Target 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride (Final Product) Sulfonation->Target Disulfonation Di-sulfonated Product Sulfonation->Disulfonation Excess Reagent/ High Temp. Sulfone_Formation Diphenyl Sulfone Byproduct Sulfonation->Sulfone_Formation Side Reaction Hydrolyzed_Sulfonyl Sulfonic Acid (from Hydrolysis) Target->Hydrolyzed_Sulfonyl Aqueous Workup

Caption: Main reaction pathway and potential side reactions.

References

  • 8.1: Hydrosilylation of Alkenes - Chemistry LibreTexts. (2021, March 16). Retrieved from [Link]

  • Functional Polymers Prepared from p-Styrenesulfonyl Chloride as the Functional Monomer | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Hydrolysis of the trichlorosilane groups of TSMC: (a) self-assembled... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrosilylation of styrene with various hydrosilanes or siloxanes... - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US7244791B2 - Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell - Google Patents. (n.d.).
  • Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell - Eureka. (n.d.). Retrieved from [Link]

  • CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride - Google Patents. (n.d.).
  • Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. (2022, December 26). Retrieved from [Link]

  • US4609751A - Method of hydrolyzing chlorosilanes - Google Patents. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Unsymmetric Trisanellated Benzenes Using a SOCl2/EtOH Reagent. (n.d.). Retrieved from [Link]

  • Reaction of SiCl4 and Water (Hydrolysis) - YouTube. (2016, January 4). Retrieved from [Link]

  • US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents. (n.d.).

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Technical Support Center: Optimizing Reaction Conditions for 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this highly reactive bifunctional molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your reactions and achieve optimal results.

Introduction to 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is a unique chemical intermediate possessing two highly reactive functional groups: a trichlorosilyl group and a benzenesulfonyl chloride group. This bifunctionality makes it a valuable reagent for surface modification, polymer synthesis, and the creation of complex organic molecules. However, the high reactivity of both moieties, particularly their sensitivity to moisture, presents significant challenges in its synthesis, handling, and subsequent reactions. This guide aims to provide a comprehensive resource to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride?

A1: The main challenges stem from the high reactivity of the trichlorosilyl and sulfonyl chloride groups. Both are extremely sensitive to moisture, leading to hydrolysis and the formation of unwanted byproducts.[1][2] Additionally, the strong electrophilic nature of the sulfonyl chloride can lead to side reactions if not handled under appropriate conditions.[3] Careful control of the reaction environment to exclude water is paramount.

Q2: What are the common impurities or byproducts in the synthesis of this compound?

A2: Common impurities include the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride), siloxanes (from hydrolysis and condensation of the trichlorosilyl group), and potentially sulfones formed during the chlorosulfonation reaction.[4][5] Incomplete reaction can also leave unreacted starting material, 2-phenylethyltrichlorosilane.

Q3: How can I monitor the progress of the chlorosulfonation reaction?

A3: The reaction can be monitored by taking small, carefully quenched aliquots and analyzing them by techniques such as ¹H NMR, GC-MS, or HPLC.[5][6] For NMR analysis, the appearance of peaks corresponding to the protons on the substituted aromatic ring will indicate product formation.

Q4: What are the recommended storage conditions for 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride?

A4: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture.[1][2] Refrigeration is also recommended to minimize degradation over time.

Q5: Can I use this reagent in the presence of protic solvents like alcohols?

A5: No, the trichlorosilyl group will readily react with alcohols to form alkoxysilanes, and the sulfonyl chloride will react to form sulfonate esters.[1][3] All solvents and reagents must be anhydrous.

Detailed Experimental Protocol: Synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

This protocol is based on established methods for the chlorosulfonation of alkylbenzenes.[4][6] Extreme caution should be exercised due to the corrosive and reactive nature of the reagents. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • 2-phenylethyltrichlorosilane

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and ensure it is completely dry by flame-drying under a stream of nitrogen or oven-drying.

  • Charging the Reactor: To the reaction flask, add 2-phenylethyltrichlorosilane and anhydrous dichloromethane under a nitrogen atmosphere. Cool the flask to 0-5 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 to 1.5 molar equivalents) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic and will evolve HCl gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress can be monitored by taking a small aliquot, quenching it with a small amount of ice-cold water, extracting with an organic solvent, drying, and analyzing by GC-MS or ¹H NMR.

  • Work-up: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will release a significant amount of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product may be purified by vacuum distillation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Deactivation of the sulfonating agent due to moisture. 3. Insufficient amount of chlorosulfonic acid.1. Increase reaction time or slowly warm the reaction to room temperature after the initial low-temperature phase. 2. Ensure all glassware is scrupulously dried and all reagents and solvents are anhydrous. Use fresh, high-quality chlorosulfonic acid. 3. Increase the molar ratio of chlorosulfonic acid to the starting material.
Formation of a White Precipitate (Siloxanes) Hydrolysis of the trichlorosilyl group due to the presence of water.Rigorously exclude moisture from the reaction. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Product is an Oily, Insoluble Mass Formation of sulfonic acid due to hydrolysis of the sulfonyl chloride during work-up.Perform the work-up at low temperatures (using ice-cold water and solutions) and as quickly as possible. Ensure the product is not in contact with aqueous solutions for extended periods.
Low Yield after Purification 1. Degradation of the product during vacuum distillation. 2. Loss of product during aqueous work-up.1. Use a short-path distillation apparatus and a high-vacuum pump to minimize the distillation temperature. 2. Minimize the number of aqueous washes and ensure they are performed with cold solutions. Back-extract the aqueous layers with a small amount of solvent to recover any dissolved product.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase the reaction time or allow the reaction to warm to room temperature for a period after the initial addition of chlorosulfonic acid.

Visualizing the Workflow and Troubleshooting

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Inert Atmosphere start Charge 2-phenylethyltrichlorosilane & Anhydrous Solvent prep->start cool Cool to 0-5 °C start->cool add Slowly Add Chlorosulfonic Acid cool->add react Stir at 0-5 °C add->react quench Quench on Ice react->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation (Optional) concentrate->purify product product purify->product Final Product

Caption: A streamlined workflow for the synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride.

Troubleshooting Decision Tree

troubleshooting_tree cluster_solutions Solutions start Low Yield or Reaction Failure check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents check_conditions Review Reaction Conditions (Time, Temp) start->check_conditions sol_moisture Use Anhydrous Solvents/Reagents & Inert Atmosphere check_moisture->sol_moisture White Precipitate (Siloxanes)? sol_reagents Use Fresh Reagents & Adjust Stoichiometry check_reagents->sol_reagents Unreacted Starting Material? sol_conditions Increase Reaction Time or Adjust Temperature check_conditions->sol_conditions Incomplete Conversion?

Caption: A decision tree to diagnose and resolve common issues in the synthesis.

Mechanistic Insights

The synthesis of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is an electrophilic aromatic substitution reaction.[7] The ethyltrichlorosilyl group is an ortho-, para-director. Due to steric hindrance from the bulky ethyltrichlorosilyl group, the incoming electrophile, chlorosulfonyl cation (+SO2Cl), preferentially attacks the para position of the benzene ring. The electrophile is generated in situ from chlorosulfonic acid.[7]

References

  • Gelest, Inc. (2015, January 23). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride Safety Data Sheet. Retrieved from [Link]

  • Tianjin Ruiling Chem Co Ltd. (2018, May 29). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Eureka | Patsnap. Retrieved from [Link]

  • Amazon S3. (2023, November 21). SIC2415.4 - 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene Safety Data Sheet. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]

  • Rozzi, M. C. (1967). U.S. Patent No. 3,313,839. Washington, DC: U.S. Patent and Trademark Office.
  • Tianjin University. (2012, August 15). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis. Google Patents.
  • Hoechst Aktiengesellschaft. (1978, August 8). Process for the preparation of benzenesulphonyl chloride. Google Patents.
  • Imperial Chemical Industries PLC. (1984, September 5). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • Gelest, Inc. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Pacher, P., et al. (2007). Characterizing Chemically Reactive Thin Layers: Surface Reaction of [2-[4-(Chlorosulfonyl)phenyl]ethyl]trichlorosilane with Ammonia. The Journal of Physical Chemistry C, 111(28), 10476-10483. Retrieved from [Link]

  • The Procter & Gamble Company. (2000, July 26). Hard surface cleaning compositions comprising modified alkylbenzene sulfonates. Google Patents.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • PubChem. (n.d.). (2-Phenylethyl)trichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ALKYL BENZENE SULFONIC ACID. Retrieved from [Link]

  • Brinker, C. J. (1988). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]

  • YouTube. (2022, July 5). Retrosynthetic Analysis | Protecting Groups | Chemoselective Reaction | Alcohols | CSIR NET | GATE. Retrieved from [Link]

  • Katiya, M. M., & Khayal, A. (2021). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. International Journal of Scientific Research in Science and Technology, 8(4), 18-27. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, September 20). The reaction of chlorosulfonic acid with different metals. Retrieved from [Link]

  • Science.gov. (n.d.). alkylbenzene sulfonate surfactants: Topics by Science.gov. Retrieved from [Link]

  • The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Schmidt, H. (1984). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Journal of Non-Crystalline Solids, 57(3), 329-338. Retrieved from [Link]

  • YouTube. (2020, September 30). Hydrolysis of an acid chloride. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl Chloride in Reverse-Phase HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chromatographer, the stationary phase is the heart of the separation. While the C18 column remains the undisputed workhorse of reverse-phase HPLC, the increasing complexity of sample matrices in pharmaceutical and biomedical research necessitates the exploration of novel stationary phase chemistries.[1] This guide provides an in-depth analysis of a unique surface modification reagent, 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, and its potential performance characteristics in reverse-phase HPLC. We will dissect its molecular structure to predict its chromatographic behavior and compare it with established stationary phases, offering a roadmap for its potential application and evaluation.

The Chemistry of Innovation: Understanding 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl Chloride

The performance of any HPLC stationary phase is dictated by the chemical nature of the ligand bonded to the silica support. The reagent 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride possesses two key functional regions that define its potential in chromatography:

  • The Bonding Group (-SiCl₃): The trichlorosilyl group is a highly reactive functional group that readily reacts with the silanol groups (Si-OH) on the surface of silica particles.[2][3] This reaction forms stable covalent siloxane bonds (Si-O-Si), grafting the organic ligand onto the silica support. The trifunctional nature of this group allows for cross-linking between adjacent ligands, which can enhance the hydrolytic stability of the resulting stationary phase.

  • The Functional Ligand (-[CH₂]₂-C₆H₄-SO₂Cl): This is the part of the molecule that interacts with the analytes. It imparts a unique combination of retention mechanisms:

    • Hydrophobic Character: The ethylbenzene moiety provides a non-polar region capable of hydrophobic interactions, which is the primary retention mechanism in reverse-phase chromatography.[4]

    • Strong Cation-Exchange Character: The benzenesulfonyl group is a strong acid. After bonding to the silica and subsequent hydrolysis of the sulfonyl chloride, it becomes a sulfonic acid group (-SO₃H). This group is negatively charged over a wide pH range and can act as a strong cation-exchanger, interacting with positively charged (basic) analytes.

This dual nature—hydrophobic and strong cation-exchange—classifies a stationary phase synthesized from this reagent as a mixed-mode stationary phase .[5][6][7]

Caption: Molecular structure of the hydrolyzed 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl ligand.

Performance Projections: The "Benzenesulfonyl" Mixed-Mode Phase

Based on its chemistry, we can project the performance characteristics of a hypothetical "Benzenesulfonyl" stationary phase and compare it to the industry standard, C18.

Key Performance Metrics: A Comparative Overview
Performance MetricStandard C18 (Octadecylsilane)"Benzenesulfonyl" Phase (Projected)Rationale for Projection
Primary Retention Hydrophobic interactionsMixed-mode: Hydrophobic + Strong Cation-ExchangeThe ethylbenzene group provides hydrophobicity, while the sulfonic acid group enables ion-exchange.[4][5]
Selectivity Primarily based on analyte hydrophobicityUnique selectivity for mixtures of acidic, basic, and neutral compoundsThe ability to engage in both hydrophobic and electrostatic interactions provides an orthogonal separation mechanism compared to purely hydrophobic phases.[7][8]
Retention of Basic Compounds Can be problematic; often requires mobile phase modifiers (e.g., TFA) to suppress silanol interactions and improve peak shape.[9]Strong retention and potentially improved peak shape without ion-pairing reagentsThe strong cation-exchange sites will strongly retain basic analytes, potentially leading to better resolution from other components.
pH Stability Typically limited to a pH range of 2-8 for silica-based columns.[10]Potentially enhanced stability at low pH due to the electron-withdrawing nature of the sulfonic acid group, but still limited by the silica backbone at high pH.The strong acidic nature of the stationary phase may offer some protection against acid hydrolysis of the siloxane bonds. However, silica dissolution at high pH remains a concern.[11]
Method Development Relatively straightforward; primarily involves adjusting the organic solvent concentration.[12]More complex; requires optimization of both organic solvent concentration and mobile phase pH and ionic strength.[8]The dual retention mechanism means that small changes in pH or buffer concentration can significantly alter the retention and selectivity.

Comparative Analysis with Alternative Stationary Phases

"Benzenesulfonyl" Phase vs. C18

The primary advantage of the "Benzenesulfonyl" phase over a standard C18 column is its enhanced selectivity for complex mixtures containing basic compounds. In traditional reverse-phase, basic analytes can exhibit poor peak shape due to secondary interactions with residual silanol groups on the silica surface.[9] While end-capping strategies and high-purity silica have mitigated this issue, challenges remain. The "Benzenesulfonyl" phase, by design, provides a controlled and dominant mechanism for retaining these compounds via strong cation exchange.

Scenario: Consider a sample containing a neutral parent drug, a polar acidic metabolite, and a basic impurity.

  • On a C18 column: The neutral drug would be well-retained. The acidic metabolite might elute early, and the basic impurity could show significant peak tailing, making accurate quantification difficult.

  • On a "Benzenesulfonyl" column: The neutral drug would still be retained by hydrophobic interactions. The acidic metabolite would likely be repelled by the negatively charged surface and elute very early. The basic impurity would be strongly retained by cation exchange. This differential retention allows for a much wider separation window and potentially baseline resolution of all three components.

Caption: Projected elution profiles on C18 vs. "Benzenesulfonyl" phases.

"Benzenesulfonyl" Phase vs. Other Mixed-Mode and Polar-Embedded Phases

The "Benzenesulfonyl" phase would be classified as a strong cation-exchange/reversed-phase mixed-mode column. How does it compare to other non-C18 phases?

  • Embedded Polar Group (EPG) Columns (e.g., Amide, Carbamate): EPG columns have a polar group embedded within the alkyl chain.[13] This makes them more compatible with highly aqueous mobile phases and offers alternative selectivity for polar compounds through hydrogen bonding. However, they do not possess the strong, pH-independent ion-exchange character of a sulfonic acid phase. The "Benzenesulfonyl" phase would offer much stronger retention for basic compounds.

  • Weak Cation-Exchange Mixed-Mode Columns (e.g., containing carboxylic acid groups): These phases offer pH-tunable ion-exchange retention. The charge on the stationary phase, and thus the retention of basic analytes, can be controlled by adjusting the mobile phase pH around the pKa of the carboxylic acid group. The "Benzenesulfonyl" phase, being a strong acid, would provide consistent cation-exchange capacity across a much broader pH range.

Experimental Protocols for Performance Validation

To move from projection to empirical data, a rigorous set of experiments is required. The following protocols outline a self-validating system to characterize the performance of a column packed with a "Benzenesulfonyl" stationary phase.

Stationary Phase Synthesis and Column Packing
  • Silica Preparation: Start with high-purity, spherical silica particles (e.g., 3 or 5 µm). Activate the silica by acid washing to ensure a high population of surface silanol groups.

  • Bonding Reaction: Reflux the activated silica in a solution of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride in a dry, aprotic solvent (e.g., toluene) under an inert atmosphere. The trichlorosilyl groups will react with the surface silanols.

  • Hydrolysis: After the initial bonding, carefully introduce water to hydrolyze the remaining Si-Cl bonds and the SO₂Cl group to a sulfonic acid (SO₃H).

  • End-capping (Optional but Recommended): To minimize the impact of any remaining unreacted silanols, perform a secondary silylation reaction with a small, monofunctional reagent like trimethylchlorosilane (TMCS).

  • Column Packing: Slurry pack the modified silica into an empty HPLC column blank using a high-pressure packing rig.

Performance Characterization Protocol

Objective: To quantify the efficiency, hydrophobicity, and ion-exchange capacity of the stationary phase.

Test Probes:

  • Neutral/Hydrophobic: Uracil (void volume marker), Toluene, Naphthalene

  • Acidic: Salicylic Acid

  • Basic: Amitriptyline, Procainamide

Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0 Mobile Phase B: Acetonitrile

Procedure:

  • Column Efficiency and Peak Symmetry:

    • Equilibrate the column with 60:40 Mobile Phase B:A.

    • Inject a mixture of Uracil and Naphthalene.

    • Calculate the theoretical plates (N) and tailing factor (Tf) for Naphthalene. A high N and a Tf close to 1.0 indicate a well-packed, efficient column.[14]

  • Characterizing Mixed-Mode Retention:

    • Step 1 (High Organic): Run a gradient from 95% to 5% Mobile Phase B (with 20 mM phosphate buffer at pH 3.0). This will primarily show separation based on hydrophobic character.

    • Step 2 (Varying Ionic Strength): Perform isocratic runs at 50% Acetonitrile with varying concentrations of phosphate buffer (e.g., 10 mM, 50 mM, 100 mM) at a constant pH of 3.0.

      • Expected Observation: The retention of the neutral and acidic probes should be largely unaffected. The retention of the basic probes (Amitriptyline, Procainamide) should decrease significantly as the ionic strength (buffer concentration) increases, due to the buffer cations competing for the ion-exchange sites. This directly confirms the cation-exchange mechanism.

    • Step 3 (Varying pH): Perform isocratic runs at 50% Acetonitrile and 50 mM buffer, but vary the pH (e.g., pH 2.5, 4.5, 6.5).

      • Expected Observation: The retention of Amitriptyline (a strong base) should remain high across this pH range. The retention of a weaker base might change as its ionization state changes.

Caption: Experimental workflow for validation of the "Benzenesulfonyl" phase.

Conclusion

While not a direct replacement for the universally applicable C18 phase, a stationary phase derived from 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride represents a powerful tool for specific, challenging separations. Its inherent mixed-mode character, combining hydrophobicity with strong cation-exchange, offers a unique selectivity profile, particularly for separating complex mixtures containing basic compounds. The increased complexity of method development is a trade-off for the significant gains in resolution and peak shape that can be achieved in targeted applications. The true potential of this reagent awaits empirical validation, and the experimental framework provided here offers a clear path to characterizing its performance and unlocking its utility for the scientific community.

References

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A Comparative Guide to the Synthesis of Substituted Benzenesulfonyl Chlorides: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzenesulfonyl chlorides are pivotal intermediates in the landscape of pharmaceutical and agrochemical research. Their intrinsic reactivity makes them indispensable building blocks for the synthesis of sulfonamides, a privileged scaffold in drug discovery, as well as other vital sulfur-containing compounds. The efficiency of synthesizing these key intermediates, measured by chemical yield and purity, is a critical factor in the viability of a synthetic route. This guide provides a comparative analysis of common synthetic methodologies for preparing substituted benzenesulfonyl chlorides, offering insights into the impact of substituents on reaction outcomes and providing detailed experimental protocols.

Introduction: The Strategic Importance of Benzenesulfonyl Chlorides

The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is harnessed in the synthesis of a vast number of commercial drugs, including diuretics, anticonvulsants, and antiviral agents. The substituents on the benzene ring play a crucial role in modulating the biological activity of the final compound, making the synthesis of a diverse library of substituted benzenesulfonyl chlorides a primary objective for many research programs.

The choice of synthetic methodology is often dictated by the nature of the substituent on the aromatic ring, the desired scale of the reaction, and considerations regarding safety and environmental impact. This guide will explore four principal methods for the preparation of substituted benzenesulfonyl chlorides, presenting a comparative analysis of their reported yields and discussing the underlying chemical principles that govern their success.

Method 1: Electrophilic Aromatic Substitution via Chlorosulfonation

Direct chlorosulfonation of a substituted benzene is one of the most established methods for the synthesis of benzenesulfonyl chlorides. This reaction involves the treatment of an aromatic compound with chlorosulfonic acid (ClSO₃H). The electrophile in this reaction is believed to be the sulfur trioxide (SO₃) generated at higher temperatures or the chlorosulfonium ion (SO₂Cl⁺) at lower temperatures.[1]

The primary advantage of this method is its directness, utilizing readily available starting materials. However, a significant drawback is the potential for the formation of isomeric products. The position of sulfonation is dictated by the directing effects of the substituent already present on the benzene ring.[2] Electron-donating groups (EDGs) such as alkyl and alkoxy groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups (EWGs) like nitro and cyano groups direct to the meta position.[2] Furthermore, highly activated aromatic rings can undergo polysubstitution, complicating purification and reducing the yield of the desired product.[3]

Table 1: Reported Yields for Chlorosulfonation Reactions

Starting MaterialProductYield (%)Reference
o-Chloro-nitro-benzene4-Chloro-3-nitro-benzene sulfonyl chloride81.5[4]
Experimental Protocol: Synthesis of 4-Chloro-3-nitro-benzene sulfonyl chloride[4]
  • To a reaction vessel, add o-chloro-nitro-benzene (1 mole equivalent).

  • With stirring, slowly add chlorosulfonic acid (4 mole equivalents).

  • Heat the reaction mixture to 120°C and maintain for 4 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • The crude product precipitates and is collected by filtration.

  • The crude product is then recrystallized from petroleum ether to yield the pure 4-chloro-3-nitro-benzene sulfonyl chloride.

Diagram 1: Chlorosulfonation of a Substituted Benzene

G cluster_0 Chlorosulfonation SubstitutedBenzene Ar-R Product R-Ar-SO2Cl SubstitutedBenzene->Product Electrophilic Aromatic Substitution ChlorosulfonicAcid ClSO3H ChlorosulfonicAcid->Product HCl HCl G Aniline Substituted Aniline (Ar-NH2) Diazotization Diazotization (NaNO2, HCl) Aniline->Diazotization DiazoniumSalt Aryl Diazonium Salt (Ar-N2+) Diazotization->DiazoniumSalt SO2CuCl SO2, CuCl DiazoniumSalt->SO2CuCl Product Benzenesulfonyl Chloride (Ar-SO2Cl) SO2CuCl->Product

Caption: Workflow for the synthesis of benzenesulfonyl chlorides via a Sandmeyer-type reaction.

Method 3: Conversion of Sulfonic Acids and Their Salts

Benzenesulfonyl chlorides can also be prepared from the corresponding benzenesulfonic acids or their salts. This two-step approach first involves the sulfonation of the aromatic ring to produce the sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). [5][6] This method can be advantageous when the corresponding sulfonic acid is readily available or when direct chlorosulfonation leads to undesirable side products. The yields for the chlorination step are generally good.

Table 3: Reported Yields for the Conversion of Benzenesulfonic Acid/Salts

Starting MaterialChlorinating AgentProductYield (%)Reference
Sodium benzenesulfonatePCl₅Benzenesulfonyl chloride75-80[5]
Sodium benzenesulfonatePOCl₃Benzenesulfonyl chlorideNot specified, but described as a viable method[5]
Benzenesulfonic acidSOCl₂Benzenesulfonyl chlorideQuantitative[7]
Experimental Protocol: Synthesis of Benzenesulfonyl chloride from Sodium Benzenesulfonate using PCl₅

[5]

  • In a round-bottomed flask, place finely divided phosphorus pentachloride (1.2 moles) and dried sodium benzenesulfonate (2.5 moles).

  • Heat the mixture in an oil bath at 170-180°C for 15 hours with an attached reflux condenser.

  • Every four hours, remove the flask from the heat, cool, and shake thoroughly until the mass becomes pasty.

  • After cooling, add 1 liter of water with 1 kg of cracked ice.

  • The benzenesulfonyl chloride separates as an oil. Separate the oil, wash with water, and purify by vacuum distillation.

Diagram 3: Synthesis from Sulfonic Acids

G SulfonicAcid Benzenesulfonic Acid (Ar-SO3H) Product Benzenesulfonyl Chloride (Ar-SO2Cl) SulfonicAcid->Product Chlorination ChlorinatingAgent Chlorinating Agent (PCl5, POCl3, SOCl2) ChlorinatingAgent->Product

Caption: General scheme for the conversion of benzenesulfonic acids to benzenesulfonyl chlorides.

Method 4: Oxidative Chlorination of Aryl Thiols and Disulfides

A more modern and often "greener" approach to the synthesis of benzenesulfonyl chlorides is the oxidative chlorination of aryl thiols or disulfides. These methods often proceed under mild conditions and can provide excellent yields.

One such method employs oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a chloride source (e.g., KCl) in water. [8]This approach is attractive due to the use of an environmentally benign solvent and oxidizing agent. Another highly efficient method utilizes hydrogen peroxide as the oxidant with zirconium(IV) chloride as a promoter. [9] Table 4: Reported Yields for Oxidative Chlorination Methods

Starting MaterialReagentsProductYield (%)Reference
ThiophenolOxone, KClBenzenesulfonyl chloride88-98 (range)[8]
4-Cyano-2-methoxy-thiophenolH₂O₂, ZrCl₄4-Cyano-2-methoxybenzenesulfonyl chlorideQuantitative conversion, 78-92 (isolated)[9][10]
Experimental Protocol: Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride

[9]

  • To a solution of 4-cyano-2-methoxy-thiophenol in a suitable solvent, add zirconium(IV) chloride.

  • Cool the reaction mixture to below 10°C.

  • Slowly add hydrogen peroxide, monitoring the temperature to prevent a large exotherm.

  • The reaction proceeds rapidly (typically under 5 minutes).

  • Upon completion, the reaction is worked up to isolate the crude product.

  • If necessary, the product can be purified by recrystallization from a toluene-hexane mixture.

Diagram 4: Oxidative Chlorination Pathway

G Thiol Aryl Thiol (Ar-SH) Oxidant Oxidant (e.g., H2O2, Oxone) Thiol->Oxidant ChlorideSource Chloride Source (e.g., ZrCl4, KCl) Oxidant->ChlorideSource Product Benzenesulfonyl Chloride (Ar-SO2Cl) ChlorideSource->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[2-(trichlorosilyl)ethyl]-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Responsibility

The proper handling and disposal of reactive chemicals are paramount in a laboratory setting. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, a bifunctional compound presenting unique challenges due to its high reactivity. Adherence to these procedures is crucial for mitigating risks and ensuring the safety of laboratory personnel and the environment.

Understanding the Hazard: Dual Reactivity

4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride is characterized by the presence of two highly reactive functional groups: a trichlorosilyl group (-SiCl₃) and a sulfonyl chloride group (-SO₂Cl). Both moieties react vigorously with nucleophiles, most notably water.

  • Trichlorosilyl Group: This group is extremely sensitive to moisture and readily hydrolyzes to form hydrochloric acid (HCl) and silanetriols, which can subsequently polymerize.[1]

  • Sulfonyl Chloride Group: This group also undergoes hydrolysis in the presence of water to produce the corresponding sulfonic acid and additional HCl.[2]

The concurrent hydrolysis of both functional groups results in the generation of a significant amount of HCl, a corrosive and toxic gas. This necessitates a disposal protocol that can safely control this exothermic reaction and neutralize the acidic byproducts.

Prerequisite Safety Measures

Before commencing any disposal procedure, a thorough risk assessment is mandatory. The primary hazards are chemical burns from the reagent and its hydrolysis products, and respiratory tract irritation from inhaled HCl gas.[3][4]

Table 1: Essential Personal Protective Equipment (PPE)
CategoryRequired PPE
Eye Chemical splash goggles and a full-face shield.
Hand Chemical-resistant gloves (e.g., butyl rubber or Viton™).
Body Flame-retardant laboratory coat worn over full-length clothing, and a chemical-resistant apron.
Respiratory All operations must be conducted within a certified chemical fume hood.[5]

Step-by-Step Disposal Protocol

This procedure is designed for the safe quenching of small quantities of the reagent.

Core Principle: The fundamental strategy is the slow, controlled addition of the reactive compound into a large excess of a cooled, stirred, basic solution. This ensures that the hydrolysis reaction is contained and the generated HCl is immediately neutralized.

Experimental Workflow

Caption: A step-by-step workflow for the safe disposal of 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride.

Detailed Methodology
  • Prepare the Quenching Solution: In a large beaker (at least 10 times the volume of your reagent solution), place a magnetic stir bar and add a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[3] Cool the beaker in an ice bath with continuous stirring.

  • Dissolve the Reagent: In a separate flask, dissolve the 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride in an inert solvent such as toluene.[6] A 50% solution is a common starting point.[6]

  • Controlled Addition: Using a dropping funnel, add the reagent solution to the vigorously stirred, cold basic solution dropwise. The rate of addition should be slow enough to prevent excessive foaming or a rapid increase in temperature.

  • Reaction Monitoring: Continue stirring the mixture for at least one hour after the addition is complete to ensure full hydrolysis and neutralization.

  • Final Neutralization and Work-up: Remove the ice bath and allow the mixture to reach room temperature. Check the pH of the aqueous layer to ensure it is between 6 and 8.[7] If necessary, add more sodium bicarbonate solution.

  • Waste Segregation and Disposal:

    • Separate the aqueous and organic layers.

    • The organic layer should be placed in a designated container for halogenated organic waste.[8]

    • The neutralized aqueous layer can typically be disposed of down the drain with a copious amount of water, pending approval from your institution's environmental health and safety department.[9]

The Chemistry Behind the Procedure: A Self-Validating System

The described protocol is designed to be inherently safe by addressing the reactivity of the compound in a controlled manner.

  • Hydrolysis Control: By adding the reagent to water (and not the other way around), the hydrolysis is controlled by the rate of addition. Dissolving the reagent in an inert solvent further moderates the reaction.[10]

  • Immediate Neutralization: The presence of a base (sodium bicarbonate) in the aqueous phase immediately neutralizes the hydrochloric acid as it is formed, preventing the buildup of corrosive and hazardous fumes.[3][11]

  • Temperature Management: The use of an ice bath helps to dissipate the heat generated from the exothermic hydrolysis and neutralization reactions.

By understanding and adhering to this detailed disposal guide, laboratory professionals can ensure the safe management of reactive organosilicon compounds, fostering a culture of safety and environmental stewardship.

References

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

  • Gelest, Inc. (2023, November 21). Safety Data Sheet: 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. Retrieved from [Link]

  • Google Patents. (1958). Hydrolysis of organosilanes.
  • Google Patents. (1987). Disposal process for contaminated chlorosilanes.
  • Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]

  • University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Al-Shabanah, O. et al. (2018).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • AGPRO. (2022, June 16). Safety Data Sheet: AGPRO Organosilicone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • ACS Publications. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Silicones Environmental, Health and Safety Council of North America. (n.d.). Safe Handling of SiH Silicone Products. Retrieved from [Link]

  • University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

  • SpringerLink. (2025, August 6). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Retrieved from [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Retrieved from [Link]

  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • National Institutes of Health. (2016, May 30). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Retrieved from [Link]

  • Gelest, Inc. (2025, March 12). Safety Data Sheet: 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in methylene chloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • YouTube. (2025, January 5). What Is Hydrolysis In Organic Chemistry? - Chemistry For Everyone. Retrieved from [Link]

  • Scribd. (n.d.). Acid Neutralization. Retrieved from [Link]

  • Google Patents. (2014). Sulfuryl chloride as chlorinating agent.
  • Dow Corning. (2000, November 7). Material Safety Data Sheet: Organosilicon Compound in Isopropanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1977). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.